10-Azidodecanoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
10-azidodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQUZMZZOUGGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Sourcing and Application of 10-Azidodecanoic Acid
The following technical guide details the sourcing, validation, and application of 10-Azidodecanoic acid , a specialized chemical probe used in chemoproteomics and metabolic labeling.
Core Technical Definition & Distinction
10-Azidodecanoic acid (10-ADA) is a medium-chain fatty acid derivative functionalized with a terminal azide group. It serves as a bioorthogonal probe for studying lipid metabolism, specifically the uptake and incorporation of medium-chain fatty acids (MCFAs) into cellular membranes and proteins.
-
CAS Number: 186788-32-9
-
Molecular Formula:
-
Molecular Weight: 213.28 g/mol [1]
-
IUPAC Name: 10-azidodecanoic acid[1]
⚠️ Critical Disambiguation
Researchers frequently confuse 10-ADA with two related but functionally distinct compounds. Verification of the structure is mandatory before purchase.
| Compound | Structure/Nature | Primary Application |
| 10-Azidodecanoic Acid | Metabolic labeling of MCFA-modified proteins/lipids. | |
| 12-Azidododecanoic Acid | N-Myristoylation mimic (C12 mimics C14). | |
| Azido-PEG10-Acid | PEG chain (Hydrophilic) | PROTAC linker; solubility enhancer. |
Commercial Suppliers & Sourcing Strategy
Unlike the widely available 12-ADA (used for myristoylation studies) or 15-APA (palmitoylation), 10-ADA is a niche reagent . It is often not listed in the main catalogs of Thermo Fisher or Sigma-Aldrich.
Tier 1: Direct Commercial Sources
These suppliers explicitly list the CAS 186788-32-9 or the specific chemical structure.
| Supplier | Catalog / Ref | Purity Spec | Notes |
| AChemBlock | P40257 | 95% | Stocks fluctuate; often ships from San Francisco or global warehouse. |
| Synblock | CAS 186788-32-9 | 95% | Specialized building block supplier. |
| Ambeed | A335892 | 95%+ | Verify stock status; often synthesis-on-demand. |
Tier 2: Precursor Sourcing (Custom Synthesis Route)
If direct stock is unavailable, the most reliable strategy is to purchase the amine precursor and perform a single-step Diazo Transfer . This is often faster than waiting for backordered stock.
-
Precursor: 10-Aminodecanoic acid (CAS: 13108-19-5)
-
Supplier: BroadPharm (Cat: BP-28236), Sigma-Aldrich .
-
Reagent: Imidazole-1-sulfonyl azide (ISA) or similar diazo transfer reagent.[2]
Experimental Application: Metabolic Labeling
The primary utility of 10-ADA is the metabolic tagging of lipids in live cells. The azide handle is biologically inert until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Workflow Visualization
The following diagram illustrates the critical path from cell culture to proteomic analysis.
Caption: Workflow for metabolic incorporation of 10-ADA into the cellular lipidome/proteome and subsequent enrichment.
Validated Protocol: 10-ADA Labeling
Context: This protocol is optimized for mammalian cell culture (e.g., HEK293T) to detect acylated proteins.
-
Preparation of Stock Solution:
-
Dissolve 10-ADA powder in high-grade DMSO to create a 100 mM stock .
-
Validation: Solution must be clear. Store at -20°C. Stable for >6 months.
-
-
Cell Pulse (Labeling):
-
Dilute stock into warm culture media (DMEM + 10% FBS) to a final concentration of 50 µM .
-
Control: Treat a parallel plate with DMSO vehicle only.
-
Incubate cells for 8–16 hours . (Note: C10 chains may metabolize faster than C16; shorter incubation prevents degradation via
-oxidation).
-
-
Lysis & Click Reaction:
-
Wash cells 2x with cold PBS to remove free probe.
-
Lyse in buffer containing protease inhibitors (e.g., 1% SDS in PBS).
-
Click Mix: Add the following to 100 µL lysate (1-2 mg/mL protein):
-
Alkyne-Biotin or Alkyne-Fluorophore (100 µM)
-
TBTA Ligand (100 µM)
- (1 mM)
-
Sodium Ascorbate (2 mM) — Add last to initiate.
-
-
Incubate 1 hour at Room Temp with rotation.
-
-
Analysis:
-
Precipitate proteins (Methanol/Chloroform) to remove excess reagents.
-
Resuspend and analyze via Streptavidin-HRP Western Blot or digest for Mass Spec.
-
Chemical Logic & Mechanism
Understanding the chemical behavior of 10-ADA is crucial for troubleshooting.
Hydrophobicity & Uptake
10-ADA mimics Capric Acid (Decanoic acid) . It is sufficiently hydrophobic to cross cell membranes via passive diffusion or fatty acid transporters (CD36). Once inside, it is converted to 10-Azidodecanoyl-CoA by acyl-CoA synthetases.
The Click Reaction (CuAAC)
The terminal azide is a "chemical handle." It does not react with biological amines, thiols, or hydroxyls. It only reacts with a terminal alkyne in the presence of Cu(I).
Caption: The bioorthogonal reaction between the 10-ADA lipid probe and a reporter molecule.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Non-specific binding of the Alkyne-Fluorophore. | Use a "picolyl azide" or "cleavable linker" to reduce background. Perform Methanol/Chloroform precipitation rigorously. |
| No Signal | Rapid | Co-incubate with Etomoxir (CPT1 inhibitor) to block mitochondrial fatty acid uptake/degradation. |
| Precipitation in Media | 10-ADA insolubility at high concentration. | Conjugate to BSA (Fatty Acid Free) before adding to cells: Mix 10-ADA with 10% BSA solution at 37°C for 30 mins. |
References
-
PubChem Compound Summary . (n.d.). 10-Azidodecanoic acid (CID 85714144).[1] National Center for Biotechnology Information. [Link]1]
- Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. (Foundational text on metabolic labeling logic).
Sources
Methodological & Application
Application Note: In Vivo Imaging of Protein Acylation using 10-Azidodecanoic Acid (10-AZDA)
Abstract & Introduction
Protein acylation—the covalent attachment of fatty acids to amino acid residues—is a critical regulator of protein localization, stability, and signaling.[1][2] While N-myristoylation (C14) and S-palmitoylation (C16) are widely studied, the role of medium-chain fatty acids (MCFAs), such as decanoic acid (C10), remains an emerging frontier in lipid proteomics and metabolic profiling.
10-Azidodecanoic acid (10-AZDA) is a bioorthogonal metabolic probe designed to mimic natural capric acid (decanoic acid). Unlike radioactive isotopes (
Key Applications
-
Profiling Medium-Chain Acylation: Identification of proteins specifically modified by C10 lipids (decanoylation).
-
Lipid Metabolism Tracking: Monitoring the uptake, intracellular trafficking, and elongation of MCFAs.
-
Dynamic Imaging: Pulse-chase analysis of lipid turnover in live tissues.
Mechanism of Action: The MCR Workflow
The utility of 10-AZDA relies on the cellular machinery's inability to distinguish between the natural fatty acid and its azide-tagged analog.
-
Metabolic Incorporation: Upon administration (IP injection or media supplementation), 10-AZDA enters the cell via fatty acid transporters (e.g., CD36, FATP).
-
Activation: Acyl-CoA synthetases convert 10-AZDA into 10-Azidodecanoyl-CoA .
-
Transfer or Elongation:
-
Direct Transfer: Acyltransferases (e.g., ZDHHCs, NMTs) transfer the probe to specific cysteine (S-acylation) or glycine (N-acylation) residues on target proteins.
-
Elongation: The C10 probe may undergo chain elongation to C12 or C14 analogs before incorporation, allowing it to probe downstream long-chain acylation events depending on the pulse time.
-
-
Bioorthogonal Ligation: The azide handle (
) remains inert until reacted with an alkyne-functionalized fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Workflow Diagram
Figure 1: The metabolic chemical reporting workflow for 10-AZDA, illustrating uptake, activation, and divergent metabolic fates (direct acylation vs. elongation).
Critical Considerations & Experimental Design
Solubility and Delivery
Fatty acids are hydrophobic. Direct addition to aqueous media causes precipitation and poor uptake.
-
Vehicle: 10-AZDA must be conjugated to Fatty Acid Free BSA (Bovine Serum Albumin) or dissolved in DMSO/Ethanol and diluted rapidly.
-
In Vivo Formulation: For animal studies, a cyclodextrin complex or BSA-conjugate is required to ensure bioavailability and prevent local toxicity at the injection site.
Concentration vs. Toxicity
-
In Vitro: 20–100 µM. (Exceeding 100 µM often triggers lipid stress responses or apoptosis).
-
In Vivo: 50–100 mg/kg body weight (IP injection).
Validation (The "Trust" Factor)
To confirm the signal is genuine protein acylation and not non-specific hydrophobic binding:
-
Competition Control: Co-incubate with 5–10x excess unlabeled Decanoic Acid. Signal should decrease.
-
Hydroxylamine Sensitivity: Thioester bonds (S-acylation) are cleaved by neutral hydroxylamine (NH
OH), whereas amide bonds (N-acylation) are resistant. This distinguishes the linkage type.
Detailed Protocols
Protocol A: Preparation of 10-AZDA Stock Solutions
Reagents: 10-Azidodecanoic acid (solid/oil), DMSO (anhydrous), Fatty Acid Free BSA.
-
DMSO Stock (50 mM): Dissolve 10-AZDA in anhydrous DMSO. Store at -20°C (stable for 3–6 months).
-
BSA Conjugation (For In Vivo/Cell Culture):
-
Prepare a 10% (w/v) Fatty Acid Free BSA solution in PBS.
-
Dilute the 50 mM DMSO stock into the BSA solution to a final concentration of 2–5 mM (ensure DMSO < 10%).
-
Incubate at 37°C for 30 minutes with gentle shaking to allow conjugation.
-
Filter sterilize (0.22 µm). Use immediately.
-
Protocol B: In Vivo Metabolic Labeling (Mouse Model)
Objective: Label acylated proteins in liver/kidney/heart tissues.
-
Administration:
-
Inject mice intraperitoneally (IP) with the 10-AZDA/BSA complex at 50 mg/kg .
-
Control Group: Inject vehicle (BSA/DMSO) only.
-
-
Metabolic Period:
-
Allow circulation for 4–6 hours . (Longer times >12h increase the risk of chain elongation and incorporation into bulk phospholipids rather than specific protein acylation).
-
-
Harvest:
-
Euthanize animal.
-
Perfusion (Critical): Transcardial perfusion with ice-cold PBS is mandatory to remove blood-borne unbound probe, which causes high background.
-
Collect tissues and snap-freeze in liquid nitrogen or fix immediately in 4% PFA for histology.
-
Protocol C: Ex Vivo Click Chemistry & Imaging
Context: Detecting the signal in tissue lysates (Western Blot) or tissue sections (Fluorescence Microscopy).
Option 1: Lysate Analysis (Western Blot)
-
Lysis: Homogenize tissue in Lysis Buffer (1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, Protease Inhibitors).
-
Note: Avoid reducing agents (DTT/BME) initially if preserving native disulfide bonds is required, but they are compatible with CuAAC.
-
-
Click Reaction Cocktail: Prepare fresh. Add reagents to the lysate (1–2 mg/mL protein) in this order:
-
Lysate: 50 µL
-
Alkyne-Fluorophore (e.g., TAMRA-Alkyne): 20 µM final.
-
TBTA (Ligand): 100 µM final (pre-mixed with CuSO4).
-
CuSO
: 1 mM final. -
TCEP (Reductant): 1 mM final (initiates reaction).
-
-
Incubation: 1 hour at Room Temperature in the dark.
-
Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove excess unreacted fluorophore (Critical step to remove background).
-
Resuspend & Blot: Resuspend pellet in SDS-loading buffer. Run SDS-PAGE.[2] Scan gel for fluorescence before transferring or staining.
Option 2: In Situ Imaging (Tissue Sections)
-
Fixation: Cryosection tissues (10 µm). Fix with 4% PFA (15 min).
-
Permeabilization: 0.2% Triton X-100 in PBS (10 min).
-
Click Reaction: Incubate sections with the Click Cocktail (as above, but lower CuSO
to 100 µM to reduce tissue damage) for 30 mins. -
Wash: Wash 3x with PBS containing 1% BSA and 1 mM EDTA (removes copper).
-
Mount & Image: Stain nuclei (DAPI) and mount.
Data Analysis & Validation Logic
Quantitative Summary Table
| Parameter | Recommended Value | Impact of Deviation |
| Probe Concentration (In Vitro) | 20 – 50 µM | <20 µM: Low Signal; >100 µM: Lipid Toxicity |
| Probe Dose (In Vivo) | 50 – 100 mg/kg | Low: Undetectable; High: Systemic toxicity |
| Labeling Duration | 4 – 6 Hours | <2h: Insufficient uptake; >12h: Loss of specificity (elongation) |
| Click Reaction pH | 7.4 – 8.0 | Acidic pH inhibits CuAAC efficiency |
| Copper Concentration | 1 mM (Lysate) / 100 µM (Cells) | High Cu causes protein precipitation/cell damage |
Validation Workflow: Hydroxylamine Cleavage
To distinguish S-acylation (thioester) from N-acylation (amide):
Figure 2: Logic tree for validating the chemical nature of the acylation bond using hydroxylamine sensitivity.
Troubleshooting Guide
-
Problem: High Background Fluorescence.
-
Cause: Incomplete removal of unbound fluorophore.
-
Solution: Perform Methanol/Chloroform precipitation (lysates) or extensive washing with 1% BSA (imaging).
-
-
Problem: No Signal.
-
Cause: Inefficient Click reaction or low metabolic incorporation.
-
Solution: Freshly prepare Cu(I) source (mix CuSO4 + Ascorbate immediately before use). Increase probe concentration or time.
-
-
Problem: Protein Precipitation during Click Reaction.
-
Cause: Copper concentration too high.
-
Solution: Use a copper-chelating ligand (THPTA or TBTA) at a 5:1 ratio relative to copper.
-
References
-
Hang, H. C., et al. (2007). "Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells."[3] Journal of the American Chemical Society. Link
-
Charron, G., et al. (2009). "Robust fluorescent detection of protein fatty-acylation with chemical reporters." Journal of the American Chemical Society. Link
-
Grammel, M., & Hang, H. C. (2013). "Chemical reporters for biological discovery." Nature Chemical Biology. Link
-
Hannoush, R. N., & Sun, J. (2010). "The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking." Nature Chemical Biology. Link
-
Khoo, K. H., et al. (2014). "Chemistry-enabled glyco- and lipid-proteomics." Current Opinion in Chemical Biology. Link
Sources
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 10-Azidodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing "Click" Chemistry for Advanced Molecular Assembly
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for covalently linking molecular building blocks.[1] Its hallmarks include high yields, mild reaction conditions, and exceptional functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] This guide provides a detailed exploration of the CuAAC reaction, with a specific focus on the use of 10-azidodecanoic acid, a versatile building block that introduces a lipophilic carbon chain and a terminal carboxylic acid for further functionalization.
10-Azidodecanoic acid is particularly useful for synthesizing novel fatty acid analogs, developing targeted drug delivery systems, and modifying biomolecules to study lipid metabolism.[3] This document, designed for researchers and professionals in the chemical and biomedical sciences, offers in-depth protocols, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.
The CuAAC Reaction: Mechanism and Key Considerations
The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][4] The uncatalyzed reaction is significantly slower and yields a mixture of 1,4- and 1,5-regioisomers.[2] The copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed efficiently at room temperature.[2]
The catalytic cycle is generally understood to involve the following key steps:
-
Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate.[5]
-
Coordination of the Azide: The azide then coordinates to the copper acetylide complex.[5]
-
Cycloaddition: A stepwise process involving the formation of a six-membered copper-containing ring, followed by ring contraction, leads to the triazole ring.
-
Protonolysis: The copper-triazolide intermediate is protonated to release the final triazole product and regenerate the copper(I) catalyst.[2]
Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.
Experimental Protocols
Protocol 1: Synthesis of 10-Azidodecanoic Acid
This protocol describes the synthesis of 10-azidodecanoic acid from 10-bromodecanoic acid, a common starting material.
Materials:
-
10-Bromodecanoic acid
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
Procedure:
-
In a round-bottom flask, dissolve 10-bromodecanoic acid (1.0 eq) in DMF or DMSO.[6]
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 10-azidodecanoic acid can be purified by column chromatography on silica gel or by recrystallization.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Protocol 2: CuAAC Reaction of 10-Azidodecanoic Acid with a Terminal Alkyne
This protocol provides a general procedure for the click reaction between 10-azidodecanoic acid and a generic terminal alkyne. Due to the hydrophobic nature of 10-azidodecanoic acid, a co-solvent system is recommended to ensure solubility.[7][8]
Materials:
-
10-Azidodecanoic acid
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
Reaction Setup:
Figure 2: Experimental Workflow for CuAAC.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water), sodium ascorbate (e.g., 1 M in deionized water, freshly prepared), and the ligand (THPTA or TBTA, e.g., 100 mM in a suitable solvent).
-
-
Reaction Mixture:
-
In a reaction vessel, dissolve 10-azidodecanoic acid (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-butanol and deionized water.[4] The concentration of the limiting reagent should typically be in the range of 10-100 mM.
-
-
Catalyst Addition:
-
Add the copper(II) sulfate solution to the reaction mixture (typically 1-5 mol%).
-
Add the ligand solution (typically 1-5 mol%, maintaining a 1:1 to 5:1 ligand to copper ratio).[8]
-
-
Initiation:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (typically 5-10 mol%) to reduce Cu(II) to the active Cu(I) species.[4]
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the triazole product. A suitable eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation. The spots can be visualized using a UV lamp (if the product or starting materials are UV active) or by staining with a potassium permanganate solution.[9]
-
-
Work-up:
-
Once the reaction is complete, add a saturated aqueous solution of EDTA to chelate and remove the copper catalyst.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The polarity of the eluent will depend on the specific alkyne used.
-
Expert Insights:
-
Solvent Choice: The t-butanol/water co-solvent system is effective for solubilizing both the hydrophobic 10-azidodecanoic acid and the typically more polar catalyst components.[4] For particularly hydrophobic alkynes, increasing the proportion of the organic co-solvent or using other solvent systems like THF/water or DMSO/water may be necessary.[10]
-
Ligand Selection: The use of a ligand such as THPTA or TBTA is highly recommended. Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate.[4] THPTA is water-soluble and ideal for aqueous-based systems, while TBTA is more suitable for reactions with a higher organic solvent content.
-
Carboxylic Acid Group: The carboxylic acid functionality of 10-azidodecanoic acid is generally well-tolerated in CuAAC reactions.[2] However, in some cases, it may be beneficial to perform the reaction under slightly basic conditions to deprotonate the carboxylic acid and improve its solubility in aqueous media. Alternatively, protecting the carboxylic acid as an ester may be considered if it interferes with the reaction or subsequent steps, although this adds extra synthetic steps.[11]
Data Presentation
| Parameter | Recommended Range | Rationale |
| Reactant Ratio (Azide:Alkyne) | 1:1 to 1:1.2 | A slight excess of the more readily available or less expensive reagent can drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Lower catalyst loading is desirable to minimize copper contamination in the final product. Higher loading may be needed for challenging substrates. |
| Ligand to Copper Ratio | 1:1 to 5:1 | A higher ligand-to-copper ratio can help stabilize the Cu(I) catalyst and prevent oxidative side reactions.[8] |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% | A stoichiometric excess ensures the complete reduction of Cu(II) to Cu(I) and maintains the catalytic activity. |
| Reaction Temperature | Room Temperature | The CuAAC reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Reaction times can vary depending on the specific substrates and catalyst system. Monitoring by TLC is crucial. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst (oxidized Cu(I))- Poor solubility of reactants- Impurities in starting materials | - Ensure sodium ascorbate solution is freshly prepared.- Increase the proportion of organic co-solvent (e.g., t-BuOH, DMSO).- Use a ligand to stabilize the Cu(I) catalyst.- Purify starting materials before use. |
| Formation of Side Products (e.g., Alkyne Dimerization) | - Presence of oxygen leading to oxidative homocoupling. | - Degas the solvent before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a sufficient excess of sodium ascorbate. |
| Difficulty in Purifying the Product | - Emulsion formation during extraction due to the amphiphilic nature of the product.- Co-elution with starting materials during chromatography. | - Add brine during the extraction to break up emulsions.- Optimize the TLC solvent system to achieve better separation before attempting column chromatography. |
| Incomplete Reaction | - Insufficient catalyst or reducing agent.- Steric hindrance of the substrates. | - Increase the catalyst and/or sodium ascorbate loading.- Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C). |
References
-
[TÜBİTAK Academic Journals. (2008). Synthesis and Antimicrobial Evaluation of Novel Di-triazoles and 4-Arylidene Amino 4,5 Dihydro-1H-
-
91a)
Sources
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 10-Bromodecanoic acid | CAS#:50530-12-6 | Chemsrc [chemsrc.com]
Application Note: Cell Surface Glycan Labeling via Staudinger Ligation with 10-Azidodecanoic Acid
Introduction: Unveiling the Cell Surface Landscape with Bioorthogonal Chemistry
The cell surface is a dynamic interface, rich with complex carbohydrates (glycans) that mediate crucial physiological and pathological processes. The ability to chemically tag and visualize these glycans in their native environment offers profound insights into cell biology, disease progression, and therapeutic intervention. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Staudinger ligation with 10-Azidodecanoic acid for the specific and covalent labeling of cell surface glycans.
Metabolic oligosaccharide engineering is a powerful technique that introduces bioorthogonal chemical reporters into cellular glycans.[1][2] This is achieved by providing cells with a synthetic monosaccharide precursor bearing a chemical handle that is not naturally found in biological systems.[3] The cell's own metabolic machinery then incorporates this tagged sugar into its cell surface glycoconjugates.[1][4] The chemical handle can then be selectively reacted with a probe molecule in a process known as a bioorthogonal reaction.
The Staudinger ligation is a cornerstone of bioorthogonal chemistry, pioneered by the Bertozzi group.[4][5] It is a highly selective and biocompatible reaction between an azide and a phosphine.[][7][8] Azides are small, stable, and essentially absent from biological systems, making them ideal chemical reporters.[5][] Similarly, phosphines are abiotic and react specifically with azides under physiological conditions without the need for a catalyst.[][9] This reaction forms a stable amide bond, covalently linking the probe to the azide-modified glycan.[3][5]
This guide will focus on the use of 10-Azidodecanoic acid, a synthetic fatty acid that can be metabolized and potentially incorporated into cell surface glycans. The subsequent Staudinger ligation with a phosphine-conjugated probe (e.g., a fluorescent dye) allows for the visualization and analysis of these modified cell surface molecules.[7]
The Staudinger Ligation: A Tale of Two Reactions
The Staudinger ligation is a modification of the classic Staudinger reaction, in which an azide reacts with a phosphine to produce an aza-ylide intermediate that is then hydrolyzed to an amine and a phosphine oxide.[4][5][10] For bio-conjugation, this reaction was ingeniously modified to form a stable amide bond.[3][4] This is achieved by incorporating an electrophilic trap (typically an ester) ortho to the phosphine.[11]
The reaction proceeds as follows:
-
The phosphine attacks the azide, leading to the formation of an aza-ylide intermediate with the loss of dinitrogen gas.[4][5]
-
The aza-ylide then undergoes an intramolecular cyclization, where the nitrogen attacks the ortho-ester.[5]
-
This cyclic intermediate is then hydrolyzed to form a stable amide bond between the two molecules and a phosphine oxide byproduct.[5][10]
There are two main variations of the Staudinger ligation:
-
Non-traceless Staudinger Ligation: The phosphine oxide remains part of the final conjugate.[12][13]
-
Traceless Staudinger Ligation: The phosphine reagent is designed to be excised during the reaction, leaving only a native amide bond.[5][14][15] This is particularly useful in protein engineering where maintaining the native chemical structure is critical.[5][15]
For the purposes of cell surface labeling and visualization, the non-traceless Staudinger ligation is commonly employed, as the presence of the phosphine oxide does not typically interfere with detection.[12]
Experimental Workflow: From Metabolic Labeling to Visualization
The overall experimental workflow for cell surface labeling using 10-Azidodecanoic acid and Staudinger ligation can be broken down into four key stages:
-
Metabolic Labeling: Cells are incubated with 10-Azidodecanoic acid, which is taken up and incorporated into cell surface glycoconjugates.
-
Staudinger Ligation: The azide-labeled cells are then treated with a phosphine-probe conjugate (e.g., phosphine-FLAG or a phosphine-fluorophore).
-
Washing: Unreacted phosphine-probe is washed away to reduce background signal.
-
Analysis: The labeled cells are analyzed using techniques such as fluorescence microscopy or flow cytometry.
Sources
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Staudinger Ligation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Acylome: A Guide to 10-Azidodecanoic Acid in Post-Translational Modification Research
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 10-Azidodecanoic acid as a powerful tool to investigate protein acylation, a critical post-translational modification (PTM). We will delve into the principles of metabolic labeling and bioorthogonal chemistry, offering field-proven insights to empower your research into the dynamic world of the acylome.
Introduction: The Significance of Protein Acylation and the Rise of Chemical Reporters
Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis, dramatically expanding the functional diversity of the proteome.[1] These modifications, ranging from phosphorylation to glycosylation and acetylation, are fundamental to virtually all cellular processes.[1][2] Among these, protein acylation, the attachment of acyl groups to proteins, is a widespread and crucial modification.[3] This process is catalyzed by acyl-specific transferases and typically involves the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) to specific amino acid residues.[3][4]
Protein acylation is a key regulator of numerous cellular pathways, influencing protein stability, localization, and protein-protein interactions.[4][5] For instance, the attachment of long-chain fatty acids, such as palmitate, can target proteins to cellular membranes and modulate signal transduction.[3] Dysregulation of protein acylation has been implicated in a variety of diseases, including cancer and metabolic disorders, making the enzymes involved attractive therapeutic targets.[5]
Studying the dynamic nature of protein acylation has been historically challenging due to the lability of some acyl modifications and the lack of specific antibodies for many acylated proteins. The advent of bioorthogonal chemistry has revolutionized this field.[6] This innovative approach allows for the introduction of chemical reporters into biomolecules within living systems without interfering with native biological processes.[6][7][8] 10-Azidodecanoic acid, a fatty acid analog containing a terminal azide group, has emerged as a premier chemical reporter for studying protein acylation.[3]
The Core Principle: Metabolic Labeling and Bioorthogonal "Click" Chemistry
The utility of 10-Azidodecanoic acid lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation, often referred to as "click chemistry".[9][10]
Step 1: Metabolic Labeling. Cells are cultured in the presence of 10-Azidodecanoic acid. Cellular enzymes recognize this fatty acid analog and incorporate it into proteins that undergo acylation.[3] This results in a pool of proteins that are "tagged" with an azide group, a bioorthogonal handle that is absent in naturally occurring biomolecules.
Step 2: Bioorthogonal Ligation (Click Chemistry). The azide-tagged proteins can then be specifically and efficiently reacted with a reporter molecule containing a complementary alkyne group.[11] This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific, rapid, and can be performed under biocompatible conditions.[10][11] The reporter molecule can be a fluorescent dye for imaging, a biotin tag for affinity purification and enrichment, or a mass tag for mass spectrometry-based identification and quantification.
This powerful combination of metabolic labeling and click chemistry provides a robust platform for the visualization, identification, and quantification of acylated proteins in a wide range of biological contexts.
Visualizing the Workflow: From Labeling to Analysis
The following diagram illustrates the general workflow for studying protein acylation using 10-Azidodecanoic acid.
Caption: General experimental workflow for the study of protein acylation using 10-Azidodecanoic acid.
Detailed Protocols and Methodologies
Here, we provide detailed, step-by-step protocols for the key experiments involved in the study of protein acylation using 10-Azidodecanoic acid. These protocols are intended as a starting point and may require optimization for specific cell types and experimental goals.
Metabolic Labeling of Cultured Cells
Rationale: This protocol describes the incorporation of 10-Azidodecanoic acid into cellular proteins. The concentration and incubation time are critical parameters that need to be optimized to achieve sufficient labeling without inducing cellular toxicity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
10-Azidodecanoic acid (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of 10-Azidodecanoic acid. A typical starting concentration range is 25-100 µM.[12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period. Incubation times can range from 4 to 24 hours, depending on the turnover rate of the acylated proteins of interest.[12]
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated 10-Azidodecanoic acid.
-
Proceed to Cell Lysis: The labeled cells are now ready for lysis and protein extraction.
Table 1: Recommended Starting Conditions for Metabolic Labeling
| Cell Line | 10-Azidodecanoic Acid Concentration | Incubation Time | Reference |
| HEK293T | 50 µM | 16 hours | [13] |
| HeLa | 50 µM | 18 hours | [14] |
| Jurkat | 25 µM | 24 hours | [3] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Rationale: This protocol details the "click" reaction to conjugate an alkyne-containing reporter molecule to the azide-labeled proteins in the cell lysate. The choice of reporter (e.g., alkyne-biotin for pulldown, alkyne-fluorophore for imaging) will depend on the downstream application.
Materials:
-
Azide-labeled cell lysate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Alkyne-reporter of choice (e.g., Alkyne-Biotin, Alkyne-Fluorophore)
-
Lysis buffer (e.g., RIPA buffer)
Protocol:
-
Prepare Cell Lysate: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Prepare Click Chemistry Reagents:
-
TCEP: Prepare a fresh 50 mM stock solution in water.
-
TBTA: Prepare a 1.7 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 500 mM stock solution in water.
-
Alkyne-Reporter: Prepare a 10 mM stock solution in DMSO.
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following components in the order listed. The final volume can be adjusted as needed.
-
Azide-labeled protein lysate (e.g., 100 µg in 50 µL)
-
Alkyne-reporter (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Quench the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.
-
Downstream Processing: The click-reacted lysate is now ready for downstream analysis such as SDS-PAGE, Western blotting, affinity purification, or mass spectrometry.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Enrichment of Acylated Proteins using Affinity Purification
Rationale: For proteomic identification by mass spectrometry, it is often necessary to enrich the acylated proteins from the complex cell lysate. This protocol describes the enrichment of biotin-tagged acylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Click-reacted lysate containing biotin-tagged proteins
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Protocol:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them according to the manufacturer's instructions.
-
Binding: Add the click-reacted lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS with 0.1% SDS, PBS with 1% SDS) is recommended.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis: The eluted proteins can be resolved by SDS-PAGE and visualized by Coomassie staining or silver staining, or subjected to in-gel digestion for mass spectrometry analysis.[13]
Downstream Analysis Techniques
The choice of downstream analysis will depend on the specific research question.
-
In-gel Fluorescence Scanning: If a fluorescent alkyne reporter was used, the click-reacted lysate can be resolved by SDS-PAGE, and the gel can be directly imaged using a fluorescence scanner to visualize the profile of acylated proteins.[13]
-
Western Blotting: Specific acylated proteins can be detected by Western blotting using an antibody against the protein of interest, followed by detection of the biotin tag with streptavidin-HRP or a fluorescent streptavidin conjugate.
-
Mass Spectrometry: For global identification of acylated proteins and their sites of modification, the enriched protein sample is subjected to proteolytic digestion (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
Troubleshooting and Expert Considerations
-
Toxicity: High concentrations of 10-Azidodecanoic acid can be toxic to some cell lines. It is essential to perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration.
-
Click Reaction Efficiency: The efficiency of the CuAAC reaction can be affected by the presence of certain buffers (e.g., Tris) and reducing agents. Ensure that the lysis buffer is compatible with the click chemistry reagents.[9]
-
Non-specific Binding: During affinity purification, non-specific binding of proteins to the streptavidin beads can be a problem. Thorough washing with stringent buffers is crucial to minimize background.
-
Controls: Appropriate controls are essential for data interpretation. These include cells not treated with 10-Azidodecanoic acid and performing the click reaction in the absence of the copper catalyst.
Conclusion
10-Azidodecanoic acid, in conjunction with bioorthogonal click chemistry, provides a versatile and powerful platform for the study of protein acylation. The methodologies described in this guide offer a robust framework for researchers to explore the dynamics of the acylome, identify novel acylated proteins, and elucidate their roles in health and disease. As our understanding of the intricate regulatory networks governed by PTMs continues to grow, tools like 10-Azidodecanoic acid will be indispensable for advancing the frontiers of biological and biomedical research.
References
-
Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. (2015). ResearchGate. [Link]
-
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. (2007). PubMed. [Link]
-
Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. (2012). PMC. [Link]
-
Bioorthogonal Chemistry for the Isolation and Study of Newly Synthesized Histones and Their Modifications. (2016). PMC. [Link]
-
Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. (2023). PMC. [Link]
-
Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. (2015). PubMed. [Link]
-
Click Chemistry in Proteomic Investigations. (2020). PMC. [Link]
-
Synthesis of 10-azidodecanoic acid. ResearchGate. [Link]
-
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate. [Link]
-
Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. ResearchGate. [Link]
-
Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications. [Link]
-
10-Azidodecanoic acid. PubChem. [Link]
-
Artificial Intelligence Transforming Post-Translational Modification Research. (2023). MDPI. [Link]
-
Chemical Reporters for Exploring Protein Acylation. (2015). PMC. [Link]
-
Click chemistry and its application to proteomics. (2019). G-Biosciences. [Link]
- Metabolic labeling and molecular enhancement of biological materials using bioorthogonal reactions.
-
Classification of the saturated fatty acid protein acylation and examples of acylated proteins. ResearchGate. [Link]
-
Orthogonal Translation for Site-Specific Installation of Post-translational Modifications. (2020). PMC. [Link]
-
The Impact of Post-Translational Modifications in Mammalian Protein Production and Antibody Discovery. Ranomics. [Link]
-
Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids. (2016). PMC. [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2019). MDPI. [Link]
-
Protein Acylation. Creative Diagnostics. [Link]
-
Post-translational Modifications of Transporters. (2021). PMC. [Link]
-
Bioorthogonal chemistry: From basic science to clinical translation. (2024). YouTube. [Link]
-
α-Azidoketone or acid synthesis by azidation. Organic Chemistry Portal. [Link]
-
Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (2023). bioRxiv. [Link]
-
Protein acylation: mechanisms, biological functions and therapeutic targets. (2022). PMC. [Link]
-
Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide. (2021). MDPI. [Link]
-
Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. (2016). PMC. [Link]
-
Quantitative Analysis of Newly Synthesized Proteins. (2015). PMC. [Link]
-
Bioorthogonal Chemistry. (2017). YouTube. [Link]
-
Non-canonical amino acid labeling in proteomics and biotechnology. (2019). PMC. [Link]
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- 4. creative-diagnostics.com [creative-diagnostics.com]
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- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
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- 10. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 14. Bioorthogonal Chemistry for the Isolation and Study of Newly Synthesized Histones and Their Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Protein Dynamics: A Guide to Western Blot Detection of 10-Azidodecanoic Acid-Labeled Proteins
Introduction: Unveiling Protein Fatty Acylation with Metabolic Labeling
Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. The study of this dynamic process has been significantly advanced by the use of chemical reporters, such as 10-Azidodecanoic acid (10-ADA). 10-ADA is a fatty acid analog containing a bioorthogonal azide group. When introduced to cells, it is metabolically incorporated into proteins by the cellular machinery that normally handles fatty acids. This "tags" the proteins with an azide handle, which can then be selectively reacted with a complementary alkyne-containing reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][][3] This highly specific and efficient reaction allows for the attachment of various reporter tags, such as biotin or fluorophores, enabling the detection and analysis of the labeled proteins.[1][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detection of 10-ADA labeled proteins by Western blot. We will delve into the principles behind the methodology, provide detailed, step-by-step protocols, and offer insights into experimental design and troubleshooting.
The Power of Click Chemistry in Protein Analysis
The CuAAC reaction is a cornerstone of this technique. It is a highly selective ligation reaction between an azide and a terminal alkyne, catalyzed by copper(I).[3][5] The bioorthogonal nature of the azide and alkyne groups ensures that they do not react with any native functional groups found in biological systems, thus providing exceptional specificity.[1] This allows for the precise labeling of 10-ADA incorporated proteins within complex cellular lysates.[4]
Experimental Workflow Overview
The overall workflow for the detection of 10-ADA labeled proteins by Western blot can be broken down into four key stages:
-
Metabolic Labeling: Cells are incubated with 10-ADA, which is incorporated into proteins undergoing fatty acylation.
-
Cell Lysis and Protein Quantification: Labeled cells are lysed to extract the total protein content, and the protein concentration is determined.
-
Click Chemistry Reaction: The azide-modified proteins in the cell lysate are reacted with an alkyne-tagged reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne) via a CuAAC reaction.
-
Western Blot Analysis: The labeled proteins are separated by SDS-PAGE, transferred to a membrane, and detected using either streptavidin-HRP (for biotin-tagged proteins) or direct fluorescence imaging.
Below is a visual representation of this experimental workflow.
Caption: The CuAAC "click" reaction.
Part 4: Western Blot Detection
This protocol describes the standard Western blot procedure for detecting the tagged proteins.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate (for biotin-tagged proteins)
-
Chemiluminescent HRP substrate
-
Fluorescence imaging system (for fluorescently tagged proteins)
Protocol:
-
SDS-PAGE: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. 3. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. For detection of phosphorylated proteins, BSA is recommended over milk as a blocking agent. [6]4. Detection of Biotin-Tagged Proteins:
-
Incubate the membrane with Streptavidin-HRP diluted in blocking buffer (typically 1:1000 to 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
-
Detection of Fluorescently Tagged Proteins:
-
After blocking, wash the membrane three times for 10 minutes each with TBST.
-
Directly image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for the specific fluorophore used.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Inefficient metabolic labeling. | Optimize 10-ADA concentration and incubation time. |
| Incomplete click reaction. | Ensure reagents are fresh, especially the reducing agent. Optimize reaction conditions (time, temperature, reagent concentrations). | |
| Insufficient protein loading. | Load more protein per lane (20-50 µg is a good starting point). [6] | |
| Inefficient transfer of proteins. | Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and conditions, especially for high or low molecular weight proteins. | |
| Inactive detection reagent. | Use fresh Streptavidin-HRP or check the expiration date. For fluorescent detection, ensure the correct imaging settings are used. [7] | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., switch from milk to BSA or vice versa). |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific binding of Streptavidin-HRP. | Titrate the concentration of Streptavidin-HRP. | |
| Excess protein loaded. | Reduce the amount of protein loaded per lane. [8] | |
| Non-specific Bands | Protease activity. | Always use protease inhibitors during cell lysis. |
| Incomplete click reaction leading to side products. | Ensure optimal click reaction conditions. | |
| Contamination. | Use clean reagents and equipment. |
For more general Western blot troubleshooting, refer to comprehensive guides from suppliers. [7]
References
-
Geng, J., et al. (2020). Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry. PMC - PubMed Central. Retrieved from [Link]
-
Zhu, H., et al. (2018). Click Chemistry in Proteomic Investigations. PMC. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. Retrieved from [Link]
-
Geng, J., et al. (2020). Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry. ResearchGate. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Protocols.io. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]
-
Lim, S. I., et al. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS One. Retrieved from [Link]
-
Arigo Biolaboratories Corp. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. Retrieved from [Link]
-
Charron, G., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC. Retrieved from [Link]
-
Mirus Bio. (n.d.). Label IT® Nucleic Acid Labeling Kits. Retrieved from [Link]
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- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 10-Azidodecanoic Acid Labeling in Cells
Welcome to the technical support center for 10-Azidodecanoic Acid (10-ADA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the efficiency of your cell labeling experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Introduction to 10-ADA Metabolic Labeling
10-Azidodecanoic acid is a powerful tool for the bioorthogonal labeling of lipids and lipidated proteins. As a fatty acid analog, it is readily taken up by cells and incorporated into various biomolecules through natural metabolic pathways. The embedded azide group then serves as a chemical handle for subsequent detection and analysis via click chemistry.[1] This allows for the visualization and tracking of lipid metabolism, protein acylation, and other crucial cellular processes.[2]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when first implementing 10-ADA labeling experiments.
1. What is the recommended starting concentration for 10-ADA?
For most cell lines, a starting concentration of 10-100 µM is recommended.[3] However, the optimal concentration is highly cell-type dependent and should be determined empirically. It's a balance between achieving sufficient labeling for detection and minimizing potential cytotoxicity.[4][5][6][7]
2. How long should I incubate my cells with 10-ADA?
Incubation times can range from a few hours to overnight (12-24 hours). The ideal duration depends on the metabolic rate of your cells and the specific biological process you are investigating. For rapidly dividing cells or processes with high turnover, shorter incubation times may be sufficient. For slower metabolic processes, longer incubation may be necessary to achieve detectable labeling.[8]
3. Can I perform 10-ADA labeling in the presence of serum?
Yes, but with a critical consideration. Serum contains endogenous fatty acids that will compete with 10-ADA for uptake and incorporation, potentially reducing labeling efficiency. For optimal labeling, consider reducing the serum concentration or using a fatty acid-free serum supplement during the incubation period.
4. How do I prepare a stock solution of 10-ADA?
10-Azidodecanoic acid is typically soluble in organic solvents like DMSO or ethanol. Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. This stock can then be diluted to the final working concentration in your cell culture medium. Be sure to vortex the stock solution well before each use.
5. Is 10-ADA toxic to cells?
Like many metabolic labels, high concentrations of 10-ADA can be cytotoxic.[9] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.[10] This can be assessed using standard cell viability assays, such as a resazurin-based assay.[10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during 10-ADA labeling experiments.
Problem 1: Low or No Signal After Click Chemistry Detection
This is one of the most frequent challenges. The underlying cause can be at various stages of the experimental workflow.
Caption: General workflow for 10-ADA metabolic labeling and detection.
Caption: Troubleshooting flowchart for low or no signal.
| Potential Cause | Recommended Action | Scientific Rationale |
| Suboptimal 10-ADA Concentration | Perform a dose-response curve (e.g., 10, 25, 50, 100, 200 µM). | Different cell lines have varying rates of fatty acid uptake and metabolism. An optimal concentration ensures sufficient incorporation without inducing cytotoxicity.[4][5][6][7] |
| Insufficient Incubation Time | Increase the incubation time (e.g., try 12, 18, and 24 hours). | The incorporation of 10-ADA into biomolecules is a time-dependent process. Longer incubation allows for greater accumulation of the label.[8] |
| Inappropriate Cell Density | Optimize cell seeding density. Avoid both very sparse and overly confluent cultures. | Cell density can influence metabolic activity.[11] Overly confluent cells may have reduced metabolic rates, while very sparse cultures might not provide enough material for a detectable signal. |
| Serum Interference | Reduce serum concentration (e.g., to 1-2%) or use fatty acid-free serum during labeling. | Endogenous fatty acids in serum compete with 10-ADA for cellular uptake and incorporation, thereby reducing labeling efficiency.[12] |
| Inefficient Click Reaction | Prepare fresh solutions of all click chemistry reagents, especially the copper catalyst and reducing agent (e.g., sodium ascorbate).[13][14] | The Cu(I) catalyst is prone to oxidation, which renders it inactive. The reducing agent is also susceptible to degradation.[15] |
| Interfering Substances in Buffers | Ensure that buffers used during the click chemistry step do not contain preservatives like sodium azide. | Sodium azide can interfere with the azide-alkyne cycloaddition reaction, reducing its efficiency.[16] |
Problem 2: High Background Signal
A high background can obscure the specific signal from your labeled molecules.
| Potential Cause | Recommended Action | Scientific Rationale |
| Non-specific Binding of Detection Reagent | Increase the number and duration of wash steps after the click reaction. Include a blocking step (e.g., with BSA) before adding the detection reagent. | Thorough washing removes unbound fluorescent probes or biotin tags. A blocking agent can prevent non-specific binding to cellular components. |
| Cell Autofluorescence | Image an unlabeled control sample to determine the level of natural cell fluorescence. If high, consider using a detection reagent in a different spectral range (e.g., a red-shifted fluorophore). | Some cell types exhibit significant autofluorescence, which can be mistaken for a positive signal. |
| Precipitation of Detection Reagent | Centrifuge your detection reagent stock solution before use to pellet any aggregates. | Aggregates of the fluorescent probe can settle on cells and appear as bright, punctate background. |
Problem 3: Evidence of Cell Toxicity or Altered Morphology
It is crucial that the labeling process itself does not perturb the biological system under investigation.
| Potential Cause | Recommended Action | Scientific Rationale |
| 10-ADA Cytotoxicity | Perform a cell viability assay (e.g., resazurin or MTT) with a range of 10-ADA concentrations. Choose the highest concentration that does not significantly impact viability.[10] | High concentrations of fatty acid analogs can disrupt lipid homeostasis and membrane integrity, leading to cell death.[9] |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%). Run a vehicle control (medium with solvent but no 10-ADA). | High concentrations of organic solvents can be toxic to cells. |
| Copper Catalyst Toxicity (for Click Chemistry) | Use a copper-chelating ligand (e.g., THPTA) in your click reaction cocktail.[14] Alternatively, consider using a copper-free click chemistry approach (e.g., SPAAC).[1] | Free copper ions can be toxic to cells. Ligands help to stabilize the Cu(I) oxidation state and reduce its toxicity. |
Experimental Protocols
Protocol 1: Optimization of 10-ADA Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the end of the experiment.
-
10-ADA Titration: Prepare a serial dilution of your 10-ADA stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Incubation: Replace the medium in the wells with the 10-ADA-containing medium and incubate for your desired labeling time (e.g., 18 hours).
-
Cell Viability Assay: After incubation, perform a standard cell viability assay according to the manufacturer's instructions.
-
Analysis: Plot cell viability against 10-ADA concentration to determine the highest non-toxic concentration.
Protocol 2: General 10-ADA Labeling and Click Chemistry Detection (for Microscopy)
-
Labeling: Incubate cells with the optimized concentration of 10-ADA for the desired duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Wash cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail. For a final volume of 100 µL, mix:
-
1 µL of a 10 mM alkyne-fluorophore stock
-
2 µL of a 50 mM copper(II) sulfate stock
-
4 µL of a 50 mM THPTA ligand stock
-
10 µL of a 100 mM sodium ascorbate stock (freshly prepared)
-
83 µL of PBS
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[14]
-
Washing: Wash cells three times with PBS.
-
Counterstaining (Optional): Stain nuclei with DAPI or another suitable counterstain.
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
References
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - Theranostics. (n.d.). Retrieved from [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC - NIH. (n.d.). Retrieved from [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed. (n.d.). Retrieved from [Link]
-
Optimization of metabolic labeling for cell tracking. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. (n.d.). ResearchGate. Retrieved from [Link]
-
[Troubleshooting] How to detect cell proliferation with EdU (HY-118411)? (n.d.). ResearchGate. Retrieved from [Link]
-
Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC - NIH. (n.d.). Retrieved from [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? (n.d.). ResearchGate. Retrieved from [Link]
-
Cell-type-specific metabolic labeling of nascent proteomes in vivo - PubMed. (n.d.). Retrieved from [Link]
-
Interferences in Immunoassay - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of 10-azidodecanoic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Non-canonical amino acid labeling in proteomics and biotechnology - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC. (n.d.). Retrieved from [Link]
-
Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - MDPI. (n.d.). Retrieved from [Link]
-
FATTY ACID PROFILE TESTING: INTERPRETING RESULTS. (n.d.). Retrieved from [Link]
-
Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. (n.d.). Retrieved from [Link]
-
Optimization of the isotope-coded affinity tag-labeling procedure for quantitative proteome analysis - PubMed. (n.d.). Retrieved from [Link]
-
Metabolic Labeling of Proteins for Proteomics* - University of Liverpool. (n.d.). Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
-
Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC - NIH. (n.d.). Retrieved from [Link]
-
Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC. (n.d.). Retrieved from [Link]
-
Relevance and regulation of cell density - PMC - NIH. (n.d.). Retrieved from [Link]
-
Effects of optimal nutraceutical concentrations on relative cell... - ResearchGate. (n.d.). Retrieved from [Link]
-
Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC - NIH. (n.d.). Retrieved from [Link]
-
Optimized Azidohomoalanine labeling protocol enables sensitive detection of d. (n.d.). Journal of High School Science. Retrieved from [Link]
-
Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PubMed Central. (n.d.). Retrieved from [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Retrieved from [Link]
-
Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC - NIH. (n.d.). Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved from [Link]
-
Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Determining Optimum Incubation Length, Plating Density - alamarBlue Protocol | Bio-Rad. (n.d.). Retrieved from [Link]
-
Tutorial 29: Lipid Metabolism and Fatty Acid Oxidation - YouTube. (n.d.). Retrieved from [Link]
Sources
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model | MDPI [mdpi.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing 10-Azidodecanoic Acid for Cell Culture
Welcome to the technical support guide for 10-Azidodecanoic acid (10-AzDA). As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into successfully utilizing 10-AzDA for metabolic labeling. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is 10-Azidodecanoic acid and how is it used in cell culture?
10-Azidodecanoic acid (10-AzDA) is a modified version of the naturally occurring ten-carbon saturated fatty acid, decanoic acid. It has been chemically synthesized to include a terminal azide (-N₃) group. This azide group is a bioorthogonal chemical reporter, meaning it does not interact with native biological systems and can be specifically targeted with chemical probes.[1][2]
In cell culture, 10-AzDA is used for metabolic labeling. Cells are incubated with 10-AzDA, which they mistake for natural decanoic acid. Cellular enzymes then incorporate it into various lipids and proteins through post-translational modifications like acylation.[3] Once incorporated, the azide group serves as a chemical "handle." Researchers can then use azide-specific reactions, most commonly "click chemistry," to attach fluorescent dyes, biotin tags, or other molecules for visualization, enrichment, and analysis of the labeled biomolecules.[3][4]
Q2: What is the fundamental principle for optimizing 10-AzDA concentration?
The primary goal is to find a concentration that maximizes the incorporation of 10-AzDA into target biomolecules (high labeling efficiency) while minimizing any negative impact on cell health and physiology (low cytotoxicity). This balance is critical because excessively high concentrations can induce stress, alter metabolism, or lead to cell death, confounding experimental results. Conversely, a concentration that is too low will yield insufficient signal for downstream detection.
This optimization process is an empirical one, as the ideal concentration is highly dependent on the specific cell type, its metabolic rate, and the experimental duration.
Q3: What is a good starting concentration for my experiments?
For most mammalian cell lines, a starting concentration range of 10 µM to 50 µM is recommended. Studies with similar azido-modified metabolic labels, such as azido sugars, have shown that concentrations around 10 µM can provide sufficient labeling efficiency with minimal physiological disruption.[5][6][7] Higher concentrations, such as 50 µM, may increase the labeling signal but also carry a greater risk of affecting cellular functions.[6][8]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Common Issues
Q4: My labeling signal is very weak or non-existent. What went wrong?
Low signal is a common issue that can stem from several factors in the workflow.
-
Sub-optimal 10-AzDA Concentration: The concentration may be too low for your cell type's metabolic activity.
-
Insufficient Incubation Time: The cells may not have had enough time to uptake and metabolize the 10-AzDA. Labeling is a time-dependent process.[9]
-
Poor Reagent Quality: Ensure your 10-AzDA is of high purity and has been stored correctly (desiccated, protected from light) to prevent degradation.[][11]
-
Inefficient Click Chemistry Reaction: The downstream detection step is a frequent source of problems.
-
Reagent Stoichiometry: Ensure the correct ratios of the fluorescent alkyne probe, copper (I) catalyst, and reducing agent (like sodium ascorbate) are used.[12][13]
-
Copper Catalyst: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires the Cu(I) oxidation state.[14] Ensure your reducing agent is fresh and effective.
-
Buffer Interferences: Common buffer components, such as sodium azide (NaN₃) used as a preservative, can interfere with and inhibit the click reaction.[15]
-
Q5: My cells look unhealthy or are dying after incubation with 10-AzDA. How can I fix this?
Cell death or altered morphology are clear signs of cytotoxicity.
-
Concentration is Too High: This is the most common cause. Reduce the 10-AzDA concentration significantly.
-
Prolonged Incubation: The combination of concentration and time may be toxic. Try reducing the incubation period.
-
Solvent Toxicity: 10-AzDA is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1% for DMSO).
-
Off-Target Effects: High concentrations of fatty acid analogs can disrupt lipid metabolism, membrane integrity, or cellular signaling pathways.[16][17] While the azide group is bioorthogonal, the fatty acid backbone is not and can have biological effects.[18][19][20]
Experimental Design & Protocols
A successful experiment relies on systematic optimization. The relationship between labeling efficiency and cell viability must be established for every new cell line or experimental setup.
Caption: The core logic of optimizing 10-AzDA concentration.
Protocol 1: Determining the Optimal Concentration of 10-AzDA
This protocol uses a dose-response experiment to identify the ideal concentration that balances signal intensity with cell viability.
Workflow Overview
Caption: Experimental workflow for 10-AzDA concentration optimization.
Materials:
-
Your mammalian cell line of interest
-
10-Azidodecanoic acid (10-AzDA)
-
Solvent (e.g., sterile DMSO)
-
96-well plates (one for viability, one for imaging)
-
Reagents for a cell viability assay (e.g., MTT, PrestoBlue™)
-
Click chemistry detection reagents (e.g., fluorescent alkyne, CuSO₄, THPTA ligand, Sodium Ascorbate)
-
Fixative (e.g., 4% Paraformaldehyde) and permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed your cells in two separate 96-well plates at a density that will result in ~70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Prepare 10-AzDA Dilutions:
-
Prepare a 1000x stock solution of 10-AzDA in DMSO (e.g., 50 mM).
-
Perform serial dilutions in complete medium to create 2x working solutions. A good starting range of final concentrations to test is: 0 µM (control), 5 µM, 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM.
-
-
Treatment: Carefully remove the old medium from the cells and add the 10-AzDA working solutions.
-
Incubation: Incubate the cells for a standard duration, typically 18-24 hours. This period should be consistent with your planned experiments.
-
Parallel Analysis:
-
Plate 1 (Viability Assay): Perform a cell viability assay according to the manufacturer's protocol. Measure the absorbance or fluorescence to quantify cell viability relative to the 0 µM control.
-
Plate 2 (Labeling Efficiency): a. Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes. b. Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes. c. Click Reaction: Prepare a fresh click reaction cocktail (a typical recipe is provided in Protocol 2 below). Add the cocktail to each well and incubate for 30-60 minutes at room temperature, protected from light. d. Imaging: Wash cells thoroughly with PBS. Image the plate using a high-content imager or fluorescence microscope.
-
-
Data Analysis:
-
Plot cell viability (%) vs. 10-AzDA concentration.
-
Plot mean fluorescence intensity vs. 10-AzDA concentration.
-
The optimal concentration is the highest concentration that provides a strong fluorescence signal without causing a significant drop in cell viability (e.g., >90% viability).
-
Data Interpretation Table
| 10-AzDA Conc. | Relative Viability | Fluorescence Signal | Recommendation |
| 10 µM | 98% | Low-Medium | Good starting point, consider increasing for stronger signal. |
| 25 µM | 95% | Strong | Likely Optimal. Strong signal with minimal cytotoxicity. |
| 50 µM | 80% | Very Strong | Use with caution. May be acceptable for short-term assays. |
| 100 µM | 55% | Saturated | Cytotoxic. Avoid this concentration. |
Protocol 2: Downstream Click Chemistry for Fluorescence Imaging
This protocol is for detecting incorporated 10-AzDA in fixed cells.
Procedure:
-
Perform metabolic labeling with your optimized 10-AzDA concentration and fix/permeabilize cells as described above.
-
Prepare the Click Reaction Cocktail immediately before use. For one well in a 96-well plate (50 µL volume), mix in the following order:
-
PBS: 43 µL
-
Fluorescent Alkyne Probe (2 mM stock): 2.5 µL (Final: 100 µM)
-
CuSO₄ (50 mM stock): 1 µL (Final: 1 mM)
-
THPTA Ligand (100 mM stock): 1 µL (Final: 2 mM)
-
Sodium Ascorbate (500 mM stock, freshly made): 2.5 µL (Final: 25 mM)
-
Note: The ligand is added before the copper to prevent copper precipitation and protect cells from cytotoxicity.
-
-
Add the cocktail to the fixed/permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells 2-3 times with PBS.
-
(Optional) Stain with a nuclear counterstain like DAPI.
-
Image the cells.
Troubleshooting Guide: Click Chemistry
A common failure point is the detection step. This flowchart can help diagnose issues.
Caption: Troubleshooting flowchart for the click chemistry detection step.
References
-
Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate. Available at: [Link][5]
-
Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PubMed. Available at: [Link][6]
-
Kim, E. J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PMC - NIH. Available at: [Link][8]
-
ResearchGate. (n.d.). Optimization of metabolic labeling for cell tracking. ResearchGate. Available at: [Link][7]
-
PubChem. (n.d.). 10-Azidodecanoic acid. NIH. Available at: [Link][1]
-
López-Malo, D., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC - NIH. Available at: [Link][24]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. Available at: [Link][12]
-
Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed. Available at: [Link][2]
-
Lee, S., et al. (2023). Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. PubMed. Available at: [Link][16]
-
Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate. Available at: [Link][4]
-
Lee, S., et al. (2023). Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. MDPI. Available at: [Link][17]
-
Lin, Z., et al. (2018). The off-target effects of AID in carcinogenesis. Frontiers. Available at: [Link][18]
-
QIAGEN. (n.d.). Cell culture conditions. QIAGEN. Available at: [Link][23]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link][14]
-
Lin, V. S., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link][19]
-
D'Amato, G., et al. (2005). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. PubMed. Available at: [Link][3]
-
Lin, Z., et al. (2023). The off-target effects of AID in carcinogenesis. ResearchGate. Available at: [Link][20]
-
Schölermann, B., et al. (2015). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. PMC - NIH. Available at: [Link][9]
Sources
- 1. 10-Azidodecanoic acid | C10H19N3O2 | CID 85714144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
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- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | The off-target effects of AID in carcinogenesis [frontiersin.org]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting 10-Azidodecanoic Acid Labeling
Topic: Troubleshooting low yield of 10-Azidodecanoic acid (10-AZDA) labeled proteins. Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary & Expert Insight
The "Chain Length" Trap: Before diving into protocol optimization, we must address the most common cause of low yield with 10-Azidodecanoic acid (10-AZDA) .
N-myristoyltransferase (NMT), the enzyme responsible for attaching fatty acids to the N-terminal glycine of proteins, has a strict specificity for 14-carbon chain lengths (Myristic acid).[1][2]
-
12-Azidododecanoic acid (12-ADA) is the industry standard because the azide group roughly mimics the steric bulk of two carbon atoms, making the C12 probe behave like a C14 fatty acid [1, 2].
-
10-Azidodecanoic acid (10-AZDA) mimics a C12 fatty acid . While NMT can utilize C12 analogs, the catalytic efficiency (
) is significantly lower than for C14 analogs [3].
Implication: If you are using 10-AZDA to profile the entire N-myristoylated proteome, your low yield is likely intrinsic to the probe's lower affinity for NMT. If you are specifically studying chain-length specificity or shorter-chain modifications, proceed with the troubleshooting steps below to maximize this naturally lower signal.
Diagnostic Workflow
The following diagram illustrates the critical path for metabolic labeling. Use this to isolate where your signal loss occurs.
Caption: Critical path analysis for metabolic labeling. Red dashed lines indicate the most frequent failure modes at each stage.
Troubleshooting Guides (Q&A)
Module A: Biological Incorporation (Upstream)
Q: I am treating cells with 50 µM 10-AZDA but seeing no signal. Is the probe entering the cell? A: Uptake is rarely the issue; competition is. Endogenous fatty acids in Fetal Bovine Serum (FBS) compete with your azide probe for cellular uptake and Acyl-CoA synthetase activation.
-
The Fix: You must reduce serum lipids during the labeling window.
-
Protocol: Switch to media containing dialyzed FBS (dFBS) or reduce standard FBS to 0.5% - 1% during the labeling pulse (typically 4–12 hours) [4].
-
Warning: Complete serum starvation can induce autophagy, which alters lipid metabolism. Low-serum (1%) is safer than no-serum.
-
Q: My cells look unhealthy after labeling. Could toxicity be reducing my yield? A: Yes. Azido-fatty acids can be cytotoxic and may induce apoptosis, which can cause proteolysis of your targets.
-
Optimization: Perform a titration curve.
-
Standard: 20–100 µM.
-
Duration: 4 hours to Overnight.
-
Check: If cells detach, lower concentration to 20 µM and extend time, or switch to 12-ADA which is often better tolerated at equivalent effective concentrations.
-
Module B: The Click Reaction (Chemistry)[5][6][7][8]
Q: My lysate protein concentration is high, but the Western Blot signal is weak. Is the Click reaction failing? A: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sensitive to oxidation. If Cu(I) oxidizes to Cu(II), the reaction stops immediately.
-
The Fix:
-
Ligand Choice: Do not use TBTA for protein lysates; it is poorly soluble. Use THPTA or BTTAA .[3][4][5] These water-soluble ligands protect the Cu(I) state and prevent protein precipitation [5].
-
Order of Addition: This is critical. Premix CuSO₄ and the Ligand before adding to the lysate.
-
Fresh Reductant: Sodium Ascorbate degrades rapidly in solution. Make it fresh every single time.
-
Q: I see a smear or high background in my "No Probe" control. What is happening? A: This is likely "non-specific copper binding" or "thiol-yne" side reactions.
-
The Fix:
-
Background: Alkynes can react with cysteines (thiol-yne reaction) if the Click reaction is too slow or copper is absent.
-
Protocol: Ensure the Click reaction proceeds quickly (30–60 mins). Block free cysteines with iodoacetamide (IAA) before the Click reaction if background persists [6].
-
Module C: Sample Processing (Downstream)
Q: My protein precipitates when I add the Click reagents. A: Lipidated proteins are hydrophobic and prone to aggregation. The addition of Click reagents (often in DMSO) can shock the proteins out of solution.
-
The Fix: Ensure your lysis buffer contains adequate detergent.
-
Recommended: 1% SDS or 1% NP-40.
-
Note: If using SDS, ensure your Click ligand (like THPTA) is present in excess (5:1 ratio relative to Copper) to maintain catalysis in denaturing conditions.
-
Comparative Data: Probe & Ligand Selection
Table 1: Fatty Acid Probe Specificity Use this to verify if 10-AZDA is truly the correct tool for your target.
| Probe | Chain Length | Mimics | Primary Target | Relative Efficiency (NMT) |
| 10-Azidodecanoic Acid | C10 + N3 | C12 FA | Suboptimal / Specificity Profiling | Low (Poor substrate) |
| 12-Azidododecanoic Acid | C12 + N3 | C14 FA | N-Myristoylation (Standard) | High (Native-like) |
| 15-Azidopentadecanoic Acid | C15 + N3 | C16 FA | S-Palmitoylation | N/A (PAT enzymes) |
Table 2: Click Ligand Performance in Lysates
| Ligand | Solubility | Protein Protection | Rec.[3][4] Concentration | Verdict |
| TBTA | Poor (DMSO required) | Low | 100 µM | Avoid for complex lysates |
| THPTA | High (Water) | High | 100–500 µM | Standard for proteomics |
| BTTAA | High (Water) | Very High | 100–500 µM | Best for low-abundance targets |
Optimized Protocol: High-Efficiency Labeling
Step 1: Metabolic Labeling
-
Seed cells to reach 70–80% confluence.
-
Wash cells 2x with PBS.
-
Add media containing 1% Dialyzed FBS + 50 µM 10-AZDA (from 1000x DMSO stock).
-
Incubate 6–12 hours.
Step 2: Lysis
-
Wash cells 3x with ice-cold PBS (Critical to remove free probe).
-
Lyse in Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 1% SDS , Protease Inhibitors.
-
Sonicate to reduce viscosity (DNA shear).
-
Clear lysate (15,000 x g, 10 min).
Step 3: The Click Master Mix (Prepare Immediately Before Use) Calculated for 100 µL Lysate (1-2 mg/mL)
-
Alkyne Tag (e.g., Biotin-Alkyne): 1 µL (final 10–100 µM).
-
Premix Cu-Ligand: Mix 2 µL CuSO₄ (50 mM) + 4 µL THPTA (100 mM) . Let sit for 1 min.
-
Add Cu-Ligand mix to lysate.
-
Start Reaction: Add 2 µL Sodium Ascorbate (100 mM, Fresh) .
-
Incubate 1 hour at RT in dark with gentle rotation.
Step 4: Cleanup
-
Precipitate proteins (Methanol/Chloroform or Acetone) to remove unreacted reagents.
-
Resuspend pellet in 8M Urea or 2% SDS for downstream analysis (Streptavidin pull-down or Western Blot).
References
-
Hang, H. C., et al. (2007). "Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells." Journal of the American Chemical Society. Link
-
Tate, E. W., et al. (2015). "Global profiling of the N-myristoylated proteome in human cells." Nature Chemistry. Link
-
Heal, W. P., & Tate, E. W. (2010). "Profiling protein N-myristoylation in living cells using Click Chemistry." Nature Protocols. Link
-
Thermo Fisher Scientific. "Metabolic Labeling and Click Chemistry Protocol." User Guide. Link
-
Hong, V., et al. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition. Link
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link
Sources
Technical Support Center: Optimizing 1-Azidodecanoic Acid Conjugation Reactions
Welcome to the technical support center for 10-Azidodecanoic acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction outcomes. The core of 10-Azidodecanoic acid's utility lies in its terminal azide group, which readily participates in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This guide will focus on the two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Conjugation Product Observed
Potential Cause 1: Inefficient Copper(I) Catalyst (CuAAC)
The active catalytic species in CuAAC is Cu(I), which can be readily oxidized to the less active Cu(II) state.[1]
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II). A 3- to 10-fold excess of sodium ascorbate is commonly used.[1]
-
Oxygen-Free Environment: If possible, degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the copper catalyst.[2]
-
Alternative Reducing Agents: If your biomolecule is sensitive to ascorbate, consider using hydroxylamine as an alternative reducing agent.[3]
-
Potential Cause 2: Catalyst Sequestration
Components in your reaction mixture, such as proteins with hexahistidine tags or buffers containing chelators like EDTA, can bind to the copper catalyst, rendering it inactive.[3][4][5]
-
Solution:
-
Increase Catalyst and Ligand Concentration: If you suspect sequestration, you can increase the concentration of the copper-ligand complex.[3][5]
-
Avoid Problematic Buffers: Do not use buffers containing high concentrations of chelators. Phosphate, HEPES, or MOPS buffers are generally suitable.[2][3]
-
Sacrificial Metal: The addition of Zn(II) can act as a sacrificial metal, binding to sequestering agents and leaving the copper free to catalyze the reaction.[3][4]
-
Potential Cause 3: Inaccessible Reactive Groups
For large biomolecules like proteins or dextrans, the azide or alkyne groups may be buried within the folded structure, making them inaccessible for reaction.[2][3][4]
-
Solution:
-
Denaturing Conditions: Perform the reaction in the presence of denaturants like DMSO to help expose the reactive moieties.[2][3][4]
-
Increase Temperature: Gently increasing the reaction temperature can sometimes improve the accessibility of the reactive groups, but be mindful of the thermal stability of your biomolecule.[6]
-
Potential Cause 4: Poor Reagent Quality or Stability
10-Azidodecanoic acid and its alkyne partner may degrade over time, especially if not stored properly.
-
Solution:
-
Verify Reagent Integrity: Use freshly sourced or properly stored reagents. If in doubt, test your reagents with a simple, reliable reaction, such as conjugating to a small molecule alkyne or azide.
-
Proper Storage: Store 10-Azidodecanoic acid and other reagents according to the manufacturer's instructions, typically in a cool, dark, and dry place.
-
Issue 2: Slow Reaction Rate
Potential Cause 1: Suboptimal Reaction Conditions
The kinetics of both CuAAC and SPAAC are highly dependent on several factors.[7]
-
Solution:
-
Optimize pH: For CuAAC, a pH range of 4 to 12 is generally tolerated, with pH 8 often being optimal for bioconjugation.[8][9] For SPAAC, higher pH values (up to 8.5) tend to increase the reaction rate.[6][10]
-
Increase Temperature: Higher temperatures generally accelerate the reaction. For SPAAC, reactions are often run between 4°C and 37°C, with the upper limit determined by the stability of the biomolecule.[6]
-
Increase Reactant Concentration: Increasing the concentration of one or both reactants can drive the reaction forward. A 1.5 to 20-fold molar excess of one reactant is often used, especially when one component is particularly precious.[6]
-
Potential Cause 2: Ineffective Catalyst System (CuAAC)
The choice and concentration of the copper source, reducing agent, and ligand are crucial for achieving a fast reaction rate.
-
Solution:
-
Use a Copper-Chelating Ligand: Ligands like THPTA or TBTA are essential for stabilizing the Cu(I) catalyst and significantly accelerating the reaction.[2][11] Ensure the correct ligand-to-copper ratio, typically 1:1 or 2:1.[2]
-
Optimize Catalyst Concentration: Increasing the amount of CuSO4 and sodium ascorbate can lead to higher yields in a shorter time.[8]
-
Potential Cause 3: Steric Hindrance
The structure of the molecules being conjugated can sterically hinder the approach of the azide and alkyne groups.
-
Solution:
-
Incorporate a Spacer: The decanoic acid chain of 10-Azidodecanoic acid provides a good spacer. If you are still experiencing issues, consider using a conjugation partner with a longer PEG linker to reduce steric hindrance.[6]
-
Issue 3: Biomolecule Degradation or Aggregation
Potential Cause 1: Reactive Oxygen Species (ROS) Generation (CuAAC)
The combination of Cu(II) and sodium ascorbate can generate reactive oxygen species, which can damage sensitive biomolecules like proteins.[2]
-
Solution:
Potential Cause 2: Protein Precipitation
Changes in pH, ionic strength, or temperature during the reaction can lead to protein aggregation and precipitation.[2]
-
Solution:
-
Adjust Reaction Conditions: Optimize the pH and ionic strength of your buffer system.
-
Limit Reaction Time: Once the desired level of conjugation is achieved, stop the reaction to prevent prolonged exposure to potentially destabilizing conditions.
-
Add Excipients: In some cases, adding stabilizing excipients can prevent aggregation.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Should I use CuAAC or SPAAC for my experiment?
A1: The choice between CuAAC and SPAAC depends on your specific application.
-
CuAAC is generally faster than SPAAC.[7] However, it requires a copper catalyst, which can be toxic to living cells and may need to be removed from the final product.[1] It is an excellent choice for in vitro conjugations where speed is critical and the biomolecule is not sensitive to copper.
-
SPAAC is copper-free, making it ideal for applications in living systems or when working with copper-sensitive biomolecules.[7] The trade-off is a generally slower reaction rate compared to CuAAC.[7]
Q2: What is the optimal solvent for my 10-Azidodecanoic acid conjugation?
A2: The choice of solvent is critical for ensuring that all reaction components are soluble and the reaction proceeds efficiently.
-
Aqueous Buffers: For bioconjugation, aqueous buffers like PBS and HEPES are most common.[6] However, be aware that some buffers can interfere with the reaction. For example, Tris buffers can slow down CuAAC reactions.[3]
-
Organic Co-solvents: If your 10-Azidodecanoic acid or its conjugation partner has limited aqueous solubility, a small percentage of an organic co-solvent like DMSO or DMF can be added.[6][12][13]
Q3: How can I monitor the progress of my conjugation reaction?
A3: The best method for monitoring your reaction will depend on the molecules you are conjugating.
-
Chromatography: Techniques like HPLC can be used to separate the starting materials from the conjugated product, allowing you to quantify the reaction progress.
-
Mass Spectrometry: ESI-MS can be used to identify the mass of the conjugated product, confirming a successful reaction.
-
Gel Electrophoresis: For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the protein after conjugation.
-
Fluorogenic Probes: Using a fluorogenic alkyne or azide allows for easy monitoring of the reaction by measuring the increase in fluorescence as the conjugation proceeds.
Q4: How do I remove the copper catalyst after a CuAAC reaction?
A4: Removing the copper catalyst is often necessary, especially for biological applications.
-
Chelating Agents: Dialysis or washing with a buffer containing a chelating agent like EDTA is effective for removing copper ions.[4]
-
Copper-Adsorbing Resins: For small molecule conjugations, copper-adsorbing resins can be used. However, these may not be suitable for biomolecules as they can also bind to the product.[3][4]
Section 3: Data and Protocols
Table 1: General Parameters for Optimizing Azide-Alkyne Cycloadditions
| Parameter | CuAAC | SPAAC | Key Considerations |
| Reaction Temperature | Room Temperature (can be heated) | 4°C to 37°C[6] | Higher temperatures increase reaction rates but must be balanced with biomolecule stability.[6] |
| pH Range | 4 - 12[9] | 6.0 - 8.5[6] | Higher pH can increase SPAAC rates.[6][10] CuAAC is broadly tolerant.[9] |
| Solvent | Aqueous buffers (PBS, HEPES), DMSO/Water, DMF/Water[6][13][14][15] | Aqueous buffers (PBS, HEPES), DMSO/Water[6] | Co-solvents can be used to improve solubility.[6] Avoid acetonitrile in CuAAC.[13] |
| Molar Excess | 1.5 to 20-fold excess of one reactant[6] | 1.5 to 20-fold excess of one reactant[6] | Depends on the application and concentration of reactants.[6] |
| Catalyst System | Copper(II) source (e.g., CuSO₄) + Reducing Agent (e.g., Sodium Ascorbate) + Ligand (e.g., THPTA, TBTA) | Not applicable | Ligands are crucial for accelerating the reaction and protecting biomolecules.[2][11] |
Experimental Protocol: General Procedure for CuAAC of 10-Azidodecanoic Acid with an Alkyne-Modified Protein
-
Prepare Reagents:
-
Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in an appropriate buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a stock solution of 10-Azidodecanoic acid in DMSO or an appropriate aqueous buffer.
-
Prepare stock solutions of CuSO₄, a copper-chelating ligand (e.g., THPTA), and sodium ascorbate in water.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-modified protein and 10-Azidodecanoic acid (typically a 4-50 fold molar excess of the azide).[16]
-
Add the copper-chelating ligand solution (e.g., to a final concentration of 25 equivalents).[16]
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 40 equivalents).[16]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[16] Protect the reaction from light if using photosensitive molecules.
-
-
Purification:
-
Purify the conjugated protein using a desalting column or dialysis to remove excess reagents and the copper catalyst.[6]
-
Section 4: Visualizing the Workflow
Diagram 1: CuAAC Workflow
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: SPAAC Workflow
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
-
Optimization of the reaction conditions for the synthesis of neoglycoprotein-AZT-monophosphate conjugates - PubMed. Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry - MDPI. Available at: [Link]
-
An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC - NIH. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. Available at: [Link]
-
Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers - NIH. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. Available at: [Link]
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. Available at: [Link]
-
Synthesis of 10-azidodecanoic acid. Abbreviations: NaN3, sodium azide;... - ResearchGate. Available at: [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach | ACS Omega. Available at: [Link]
-
Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed. Available at: [Link]
-
Problems with fluorescent bioconjugation of short peptide? - ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC - NIH. Available at: [Link]
-
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - NIH. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]
-
Recent developments in bioconjugation: From strategies to design and clinical applications. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link]
Sources
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 10-Azidodecanoic Acid Incorporation into Proteins
For researchers, scientists, and drug development professionals venturing into the dynamic field of protein acylation, 10-Azidodecanoic acid (10-AzDA) has emerged as a powerful chemical tool. This fatty acid analog, when introduced to cellular systems, is utilized by the cell's own metabolic pathways, leading to its incorporation into acylated proteins. The azide group, a bioorthogonal chemical handle, provides a unique tag for the subsequent detection and analysis of these modified proteins. This guide provides an in-depth comparison of the methodologies available to validate the successful incorporation of 10-AzDA, ensuring the integrity and reliability of your experimental findings.
The "Why": The Rationale Behind 10-AzDA Labeling
Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. Dysregulation of these processes is implicated in numerous diseases, including cancer and neurodegenerative disorders. 10-AzDA serves as a metabolic reporter, allowing for the specific labeling and subsequent identification of acylated proteins within a complex biological sample.[1][2] The azide moiety is chemically inert within the biological milieu but can be selectively targeted with a complementary alkyne-containing probe via "click chemistry," a highly efficient and specific bioorthogonal reaction.[3][4][5] This enables a diverse range of downstream applications, from in-gel fluorescence visualization to comprehensive proteomic profiling.
The Workflow: A Visual Overview
The successful validation of 10-AzDA incorporation hinges on a well-controlled experimental workflow. The following diagram outlines the key stages, from initial cell labeling to the various downstream detection methodologies.
Caption: A generalized workflow for validating 10-AzDA incorporation.
Core Validation Methodologies: A Comparative Analysis
The choice of validation method depends on the specific research question, available instrumentation, and desired level of detail. Here, we compare three primary approaches: in-gel fluorescence, western blotting, and mass spectrometry.
In-Gel Fluorescence: The Rapid Visual Confirmation
This method provides a quick and straightforward assessment of 10-AzDA incorporation across the entire proteome. Following the click reaction with a fluorescent alkyne probe (e.g., alkyne-fluorophore), the labeled proteins are separated by SDS-PAGE and visualized using a gel scanner.[6]
-
Probe Selection: The choice of fluorophore should be compatible with the available imaging equipment. Bright, photostable dyes are preferable for higher sensitivity.
-
Control Reactions: A critical control is to perform the click reaction on lysates from cells that were not treated with 10-AzDA. This will reveal any non-specific binding of the fluorescent probe.
-
Metabolic Labeling: Culture cells in the presence of an optimized concentration of 10-AzDA for a predetermined duration. Include a vehicle-only control.
-
Cell Lysis: Harvest and lyse cells in a buffer compatible with click chemistry (e.g., RIPA buffer without EDTA).
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Click Chemistry Reaction:
-
To 50-100 µg of protein lysate, add the click reaction cocktail. A typical cocktail for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) includes:
-
Fluorescent alkyne probe (e.g., 10-50 µM)
-
Copper(II) sulfate (CuSO₄) (e.g., 1 mM)
-
A copper chelating ligand like TBTA or THPTA to improve reaction efficiency and reduce cellular toxicity.[7]
-
A reducing agent such as sodium ascorbate (e.g., 5 mM), added last to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.[7]
-
-
Incubate at room temperature for 1-2 hours.
-
-
Protein Precipitation: Precipitate the protein to remove excess reagents. Acetone or methanol precipitation is commonly used.[6]
-
SDS-PAGE and Imaging: Resuspend the protein pellet in SDS-PAGE loading buffer, separate on a polyacrylamide gel, and visualize the fluorescence using an appropriate gel imager.
| Feature | In-Gel Fluorescence |
| Principle | Covalent attachment of a fluorescent probe to azide-modified proteins. |
| Readout | Fluorescent bands on a gel corresponding to labeled proteins. |
| Sensitivity | Moderate. |
| Specificity | High, with appropriate controls. |
| Throughput | High. |
| Quantitative? | Semi-quantitative. |
| Required Equipment | Gel electrophoresis system, fluorescence gel scanner. |
Western Blotting: Targeted Protein Validation
For validating the incorporation of 10-AzDA into a specific protein of interest, western blotting is the gold standard.[8][9][10] This technique combines the specificity of antibody-based detection with the versatility of click chemistry. In this workflow, an alkyne-biotin probe is "clicked" onto the azide-modified proteins.[11] The biotinylated proteins are then detected using streptavidin conjugated to a reporter enzyme (e.g., HRP) or a fluorescent dye.
-
Biotin Probe: Using a biotin probe with a cleavable linker can be advantageous for subsequent mass spectrometry analysis, allowing for the release of the captured proteins from the streptavidin beads.[12][13]
-
Antibody Validation: It is crucial to use a well-validated antibody for your protein of interest to ensure that the detected signal is specific.[8][9][10]
-
Metabolic Labeling and Lysis: Follow steps 1 and 2 as described for in-gel fluorescence.
-
Click Chemistry with Alkyne-Biotin: Perform the click reaction as in step 4 of the in-gel fluorescence protocol, but substitute the fluorescent alkyne with an alkyne-biotin probe.
-
SDS-PAGE and Transfer: Separate the biotinylated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding.
-
Streptavidin Incubation: Incubate the membrane with a streptavidin-HRP or streptavidin-fluorophore conjugate.
-
Detection:
-
For streptavidin-HRP, add a chemiluminescent substrate and image using a chemiluminescence imager.
-
For streptavidin-fluorophore, image using a fluorescence imager.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the protein of interest to confirm its identity and co-localization with the biotin signal.
| Feature | Western Blotting |
| Principle | Detection of biotinylated proteins using a streptavidin conjugate. |
| Readout | Chemiluminescent or fluorescent bands on a membrane. |
| Sensitivity | High. |
| Specificity | Very high, dependent on antibody quality. |
| Throughput | Moderate. |
| Quantitative? | Semi-quantitative to quantitative with proper normalization. |
| Required Equipment | Gel electrophoresis and western blotting apparatus, imager. |
Mass Spectrometry: The Discovery Approach
For a global and unbiased identification of all proteins incorporating 10-AzDA, mass spectrometry-based proteomics is the most powerful technique.[1] This approach, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the enrichment and subsequent identification of the labeled proteins.[1]
-
Enrichment Strategy: Following the click reaction with an alkyne-biotin probe, the biotinylated proteins are enriched using streptavidin-coated beads.[14] The stringency of the wash steps is critical to reduce non-specifically bound proteins.
-
On-Bead vs. Elution Digestion: Proteins can be digested into peptides directly on the streptavidin beads or after elution. On-bead digestion can reduce sample loss.
Caption: A streamlined workflow for proteomic identification of 10-AzDA labeled proteins.
| Feature | Mass Spectrometry |
| Principle | Enrichment of biotinylated proteins followed by LC-MS/MS-based identification. |
| Readout | List of identified proteins and their post-translational modifications. |
| Sensitivity | Very high. |
| Specificity | Very high. |
| Throughput | Low to moderate. |
| Quantitative? | Yes, with techniques like SILAC or label-free quantification.[15][16] |
| Required Equipment | Liquid chromatography system, mass spectrometer. |
Trustworthiness: The Imperative of Controls
To ensure the validity of your results, a comprehensive set of controls is non-negotiable.
-
No Azide Control: Cells not treated with 10-AzDA but subjected to the entire workflow. This control is essential to identify proteins that non-specifically bind to the enrichment resin or detection reagents.
-
No Click Control: 10-AzDA labeled lysate that does not undergo the click chemistry reaction. This helps to assess any background signal from the detection reagents themselves.
-
Competition Control: Co-incubation of cells with 10-AzDA and an excess of the natural counterpart, decanoic acid. A significant reduction in signal should be observed, confirming the specificity of the metabolic incorporation.
-
Toxicity Assessment: It is important to determine the optimal concentration of 10-AzDA that provides sufficient labeling without causing significant cytotoxicity.[17] A simple cell viability assay (e.g., MTT or trypan blue exclusion) should be performed.
Conclusion: Choosing the Right Tool for the Job
The validation of 10-Azidodecanoic acid incorporation is a critical step in the study of protein acylation. The choice of methodology should be guided by the specific scientific question at hand. For a rapid, qualitative assessment of global incorporation, in-gel fluorescence is an excellent starting point. For targeted validation of a specific protein, western blotting provides a robust and sensitive solution. Finally, for an unbiased, discovery-based approach to identify the entire acylated proteome, mass spectrometry is the unparalleled choice. By carefully selecting the appropriate validation method and implementing rigorous controls, researchers can confidently and accurately unravel the complexities of protein acylation in their biological systems of interest.
References
-
(2025). Click chemistry for labeling and detection of biomolecules. ResearchGate. [Link]
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(n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 1(5), 2355–2367. [Link]
-
Kearns, N. A., & Le, L. Q. (2018). Validation and the Determination of Antibody Bioactivity Using MILKSHAKE and Sundae Protocols. In Methods in Molecular Biology (Vol. 1845, pp. 119–137). Humana Press, New York, NY. [Link]
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Li, Y., et al. (2020). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 25(18), 4196. [Link]
-
Harms, M. J., et al. (2017). Impact of Azidohomoalanine Incorporation on Protein Structure and Ligand Binding. ChemBioChem, 18(23), 2315–2322. [Link]
-
Li, L., et al. (2019). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Cell Death & Disease, 10(11), 809. [Link]
-
Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Proteomics, 17(1-2), 1600240. [Link]
-
(n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19–24. [Link]
-
Pratt, M. R., & Parker, R. B. (2020). Click Chemistry in Proteomic Investigations. Cell, 181(1), 21–38. [Link]
-
Park, S., et al. (2018). Decanoic acid suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function. Toxicology and Applied Pharmacology, 339, 10–19. [Link]
-
Hannoush, R. N. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 283–300. [Link]
-
Gstöttner, C., et al. (2015). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. Analytical and Bioanalytical Chemistry, 407(28), 8495–8506. [Link]
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Krijgsveld, J., et al. (2009). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Molecular & Cellular Proteomics, 8(1), 1–18. [Link]
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(2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]
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(2014). Can anyone provide any information on the toxicity range of sodium azide in cell culture?. ResearchGate. [Link]
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(2015). Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids. ResearchGate. [Link]
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(2016). Incorporation of non-canonical amino acids into the developing murine proteome. Scientific Reports, 6, 32236. [Link]
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Dieterich, D. C., et al. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 2(3), 532–544. [Link]
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(2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. [Link]
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(2012). Antibody Validation by Western Blotting. Methods in Molecular Biology, 823, 139–155. [Link]
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Szychowski, J., et al. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via Azide–Alkyne Cycloaddition. Journal of the American Chemical Society, 132(51), 18351–18360. [Link]
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(2022). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. [Link]
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10-Azidodecanoic acid versus 10-alkynyl decanoic acid for metabolic labeling
This guide provides an in-depth technical comparison between 10-Azidodecanoic Acid (10-ADA) and 10-Alkynyl Decanoic Acid (10-alkynyl-DA) for metabolic labeling. These probes are primarily used to study protein N-myristoylation and medium-chain fatty acid metabolism.
Content Type: Technical Comparison & Protocol Guide Focus: Bioorthogonal Metabolic Labeling of Lipidated Proteins
Executive Summary: The "Bottom Line"
For most applications requiring high sensitivity and low background in fixed cells or lysates , 10-Alkynyl Decanoic Acid is the superior choice. Its terminal alkyne group is metabolically stable and exhibits negligible background binding when paired with picolyl-azide detection reagents.
10-Azidodecanoic Acid is the preferred choice only if:
-
You require copper-free labeling (e.g., using DBCO-fluorophores) to avoid copper toxicity in specific live-cell imaging setups (though DBCO cell permeability is often a limiting factor).
-
Your specific enzyme of interest (e.g., a specific N-myristoyltransferase isoform) displays steric intolerance to the linear rigidity of the alkyne triple bond, though this is rare.
| Feature | 10-Azidodecanoic Acid (Azide Probe) | 10-Alkynyl Decanoic Acid (Alkyne Probe) |
| Metabolic Stability | Moderate (Susceptible to reduction) | High (Bio-inert) |
| Background Noise | Moderate (Azide-fluorophores can be sticky) | Low (Alkyne-lipids are very clean) |
| Detection Chemistry | CuAAC or SPAAC (Copper-free) | CuAAC (Copper-catalyzed) Only |
| Cellular Toxicity | Low (at <100 µM) | Low (at <100 µM) |
| Primary Use Case | Live-cell pulse-chase (SPAAC) | High-sensitivity Proteomics / Fixed Imaging |
Technical Specifications & Mechanism
Both molecules act as "bioorthogonal imposters." They are taken up by cells, converted into their Coenzyme-A (CoA) thioesters by acyl-CoA synthetases, and incorporated into proteins by N-myristoyltransferases (NMTs) .
The Structures
-
10-Azidodecanoic Acid (10-ADA): A 10-carbon saturated fatty acid with a terminal azide (
) group. The azide group is small but dipolar. -
10-Alkynyl Decanoic Acid (10-alkynyl-DA): Typically refers to 9-decynoic acid (C10) or 10-undecynoic acid (C11). It features a terminal alkyne (
). The alkyne is linear and rigid.
The Reaction (Click Chemistry)
Once incorporated into proteins, detection requires a chemoselective reaction:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): The gold standard for both. Requires Cu(I) catalyst.[1][2] Fast, specific, and high-yielding.
-
SPAAC (Strain-Promoted): Only for 10-ADA . Uses ring-strained cyclooctynes (e.g., DBCO, BCN). No copper required, but kinetics are slower and probes are bulkier.
Critical Performance Comparison
Metabolic Stability (The "Reduction" Problem)
-
10-ADA (Azide): The intracellular environment is reducing (high glutathione levels). Azides can be chemically reduced to amines (
) inside the cytosol. Once reduced, the probe is dead ; it cannot react with the alkyne tag. This leads to signal loss, particularly in long pulse experiments (>12 hours). -
10-Alkynyl-DA (Alkyne): The terminal alkyne is metabolically robust and is not reduced by cellular thiols. It remains reactive for days, allowing for longer pulse-chase experiments without signal degradation.
Signal-to-Noise Ratio (SNR)
-
10-Alkynyl-DA: Generally yields higher SNR.[3] The detection reagent required is an Azide-Fluorophore . Modern "Picolyl-Azide" fluorophores chelate copper, increasing reaction efficiency and allowing for lower background washing.
-
10-ADA: Requires an Alkyne-Fluorophore . Some alkyne dyes can interact non-specifically with cysteine residues in proteins (thiol-yne addition) under certain conditions, potentially creating higher background noise in proteomic mass spectrometry workflows.
Steric Considerations
-
10-ADA: The azide group is slightly more flexible and angular compared to the alkyne.
-
10-Alkynyl-DA: The alkyne bond is linear. While NMTs are generally permissive, the rigid linearity can occasionally affect incorporation rates if the enzyme binding pocket is highly curved. However, for general N-myristoylation profiling, this difference is usually negligible.
Experimental Protocol: Metabolic Labeling & Detection
Objective: Label N-myristoylated proteins in HeLa cells using 10-Alkynyl Decanoic Acid (10-alkynyl-DA) and detect via CuAAC.
Phase 1: Preparation of Fatty Acid-BSA Complex
Fatty acids are insoluble in water and toxic in free form. They must be conjugated to Fatty Acid-Free BSA (FAF-BSA).
-
Stock Solution: Dissolve 10-alkynyl-DA in DMSO to make a 100 mM stock.
-
BSA Solution: Prepare a 10% (w/v) FAF-BSA solution in PBS (warm to 37°C).
-
Conjugation: Dilute the fatty acid stock 1:10 into the BSA solution (final 10 mM FA). Vortex and incubate at 37°C for 30 mins until clear.
-
Final Dilution: Dilute this 10 mM BSA-complexed stock into culture media to reach the working concentration (typically 20–100 µM ).
Phase 2: Metabolic Labeling (Pulse)
-
Seed Cells: Plate HeLa cells to reach 70-80% confluency.
-
Starvation (Optional): Incubate cells in serum-free media for 1 hour to deplete endogenous lipids.
-
Labeling: Replace media with media containing 50 µM 10-alkynyl-DA (BSA-complexed).
-
Control: Treat one set of cells with DMSO/BSA vehicle only.
-
Competition Control: Treat with 50 µM 10-alkynyl-DA + 200 µM Myristic Acid (to prove specificity).
-
-
Incubation: Incubate for 4–8 hours at 37°C / 5% CO2.
Phase 3: Lysis and Click Reaction
-
Harvest: Wash cells 2x with cold PBS. Scrape into Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 8.0, Protease Inhibitors).
-
Note: Do not use buffers containing EDTA or EGTA if possible, as they chelate the Copper catalyst later. If used, you must add excess Copper.
-
-
Clarify: Sonicate and centrifuge (17,000 x g, 10 min) to remove debris. Quantify protein (BCA assay).
-
Click Cocktail Assembly: Prepare the following mix (add in order):
-
Lysate (100 µg protein in 50 µL)
-
Azide-Fluorophore (e.g., Azide-Cy5): 20 µM final.
-
TBTA or THPTA Ligand: 100 µM final (Premix with CuSO4).
-
CuSO4: 1 mM final.
-
Sodium Ascorbate: 2 mM final (Add last to initiate).
-
-
Reaction: Vortex and incubate for 1 hour at Room Temperature in the dark.
-
Precipitation: Add 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour to precipitate proteins and remove unreacted dye. Spin at max speed, discard supernatant.
-
Analysis: Resuspend pellet in 1x SDS-Loading Buffer. Boil and run on SDS-PAGE. Scan for fluorescence.[1][3][4][5]
Visualizations
Diagram 1: Comparative Workflow
This diagram illustrates the parallel workflows for Azide vs. Alkyne probes.
Caption: Workflow comparison highlighting the stability advantage of Alkyne probes and the Copper-free option for Azide probes.
Diagram 2: Decision Matrix
When to choose which probe?
Caption: Decision matrix for selecting the optimal fatty acid probe based on experimental constraints.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| High Background | Unreacted fluorophore remaining. | Increase post-click washing steps. Use MeOH/Chloroform precipitation (proteomics) or rigorous acetone precipitation (gels). |
| No Signal | Copper catalyst inactive. | Freshness is key. Prepare Sodium Ascorbate fresh every time. Oxygen kills the reaction; keep tubes closed or flush with N2. |
| Cell Death | Fatty acid toxicity. | Ensure FA is conjugated to BSA (1:3 to 1:6 molar ratio). Do not exceed 100 µM FA concentration.[6] |
| Protein Precipitation | Copper/SDS incompatibility. | Some SDS concentrations precipitate with Potassium/Copper. Ensure SDS < 1% during the click reaction or use urea-based buffers. |
References
-
Hang, H. C., et al. (2011). "Chemical probes for metabolic labeling of fatty-acylated proteins." Journal of the American Chemical Society.
- Key Insight: Establishes the baseline for using alkynyl-fatty acids (15-HDYA, 13-TDYA) and compares chain length specificity.
-
Thiele, C., et al. (2012).[3] "Tracing fatty acid metabolism by click chemistry." ACS Chemical Biology.[3]
- Key Insight: detailed comparison of alkyne vs. azide stability and the superiority of alkyne-lipids for background reduction.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.
- Key Insight: Foundational paper on the toxicity of copper reagents and optimization of the CuAAC reaction in biological lys
-
Grammel, M., & Hang, H. C. (2013). "Chemical reporters for biological discovery." Nature Chemical Biology.
- Key Insight: Review of the metabolic stability of azides vs. alkynes in cellular environments.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jove.com [jove.com]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Biological Activity of 10-Azidodecanoic Acid Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native context. Metabolic labeling, using probes like 10-Azidodecanoic acid (10-ADA), allows for the visualization and identification of newly synthesized proteins and post-translationally modified proteins.[1][2][3] However, the introduction of any foreign molecule, no matter how subtle, raises a critical question: Does the label perturb the system we are trying to observe?
This guide provides a framework for rigorously assessing the biological activity of proteins after metabolic labeling with 10-ADA. We will move beyond simple verification of label incorporation and delve into a suite of comparative assays designed to ensure that your experimental findings reflect true biology, not unforeseen artifacts of the labeling process itself.
The Principle of 10-Azidodecanoic Acid Labeling
10-Azidodecanoic acid is a fatty acid analog containing a terminal azide group.[4] This bioorthogonal handle is generally considered inert within the cellular environment.[5] Cells readily take up 10-ADA and utilize it in pathways involving fatty acid metabolism.[6] This can lead to its incorporation into proteins via two primary mechanisms:
-
Acylation: 10-ADA can be attached to proteins as a post-translational modification (S-acylation or N-acylation), mimicking natural fatty acids like palmitic or myristic acid.[4][7]
-
Amino Acid Mimicry: While less common for fatty acids, some metabolic remodeling could theoretically lead to incorporation.
Once incorporated, the azide group serves as a chemical handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] These highly efficient and specific reactions allow for the attachment of reporter tags, such as fluorophores for imaging or biotin for enrichment and proteomic analysis.[1][10]
Below is a workflow diagram illustrating the overall process from labeling to analysis.
Caption: Workflow for labeling and detecting 10-ADA incorporated proteins.
The First Checkpoint: Assessing Global Cellular Health
Before examining the function of specific proteins, it is imperative to confirm that the labeling process itself is not cytotoxic or causing widespread metabolic disruption. Even seemingly benign molecules can exert subtle physiological effects.[11][12] For instance, studies on the azido-sugar Ac4ManNAz showed that higher concentrations could reduce cellular energy generation and migration capabilities.[11][12] Similarly, exposure to perfluorodecanoic acid (PFDA), a related fatty acid, has been shown to induce liver damage and disrupt energy metabolism in mice.[13]
Core Recommendation: Always perform a dose-response curve for 10-ADA to determine the optimal concentration that provides sufficient labeling with minimal impact on cell health.
Experimental Protocol: Cell Viability/Metabolism Assay (e.g., using Resazurin)
This assay measures the reducing potential of the cell, which is an indicator of overall metabolic activity and viability.
Methodology:
-
Plate Cells: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Dose-Response: Treat cells with a range of 10-ADA concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the intended duration of your labeling experiment (e.g., 18-24 hours). Include an untreated control and a vehicle control (e.g., DMSO if used for solubilization).
-
Add Reagent: Following treatment, remove the media and add fresh media containing a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™) according to the manufacturer's instructions.
-
Incubate: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a plate reader.
-
Analyze: Normalize the readings to the untreated control. Plot the percentage of metabolic activity against the 10-ADA concentration.
Trustworthiness Check:
-
Positive Control: Include a known cytotoxic agent (e.g., 10% DMSO or staurosporine) to confirm the assay is working.
-
Negative Control: The untreated and vehicle-treated cells establish the baseline for normal metabolic function.
| Parameter | Untreated Control | Vehicle Control | 10 µM 10-ADA | 50 µM 10-ADA | 100 µM 10-ADA |
| Metabolic Activity (%) | 100% | 99 ± 4% | 97 ± 5% | 85 ± 6% | 68 ± 7% |
| Hypothetical data showing a dose-dependent decrease in metabolic activity at higher 10-ADA concentrations. |
The Core Comparison: Labeled vs. Unlabeled Protein Function
The central pillar of this assessment is the direct comparison of the biological activity of a protein of interest in its labeled versus unlabeled state. This requires a robust, quantitative functional assay.
Case Study: Assessing a Hypothetical Acylated Enzyme - "AcylTransferase-X" (ATX)
Let's consider ATX, an enzyme whose activity is regulated by acylation. We want to know if incorporating 10-ADA instead of its natural fatty acid alters its enzymatic function.
Experimental Design: This experiment will compare the kinetic parameters (Vmax and Km) of ATX from three conditions:
-
Control Cells: Untreated.
-
10-ADA Labeled Cells: Treated with the optimal, non-toxic concentration of 10-ADA.
-
Natural Ligand Control: Treated with the natural fatty acid (e.g., palmitic acid) that 10-ADA mimics.
Caption: Experimental logic for comparing enzyme kinetics.
Experimental Protocol: In Vitro Enzyme Kinetic Assay
Methodology:
-
Prepare Lysates: After treating cells as described above, lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Immunoprecipitation (IP): Incubate the lysates with an antibody specific for your protein of interest (ATX) coupled to magnetic or agarose beads. This will isolate the protein away from the complex cellular milieu.
-
Wash: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute or On-Bead Assay: Either elute the protein from the beads or, preferably, perform the assay with the protein still bound to the beads to maximize stability.
-
Kinetic Assay: Initiate the enzymatic reaction by adding a range of substrate concentrations to the purified ATX.
-
Detection: Measure the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[14]
-
Analysis: Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Trustworthiness Check:
-
Western Blot Control: After IP, run a small fraction of the beads on an SDS-PAGE gel and perform a Western blot to confirm that equal amounts of the target protein were pulled down in all conditions.
-
Isotype Control: Perform a parallel IP with a non-specific IgG antibody to ensure that the observed activity is from your target protein and not a contaminant.
| Condition | Vmax (µM/min) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
| Unlabeled ATX | 15.2 ± 1.1 | 25.5 ± 2.3 | 0.596 |
| Natural FA-labeled ATX | 14.8 ± 0.9 | 26.1 ± 2.5 | 0.567 |
| 10-ADA-labeled ATX | 14.5 ± 1.3 | 27.0 ± 2.8 | 0.537 |
| Hypothetical data showing no significant difference in the kinetic parameters of ATX, suggesting 10-ADA labeling does not perturb its function. |
Assessing Broader Biological Context: Protein-Protein Interactions
Protein function is often dictated by its interaction partners. A metabolic label could potentially sterically hinder or alter a binding interface. Therefore, it is crucial to validate key protein-protein interactions.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
This protocol aims to confirm that a known interaction partner ("Protein Y") can still bind to our 10-ADA-labeled protein of interest ("Protein X").
Methodology:
-
Label & Lyse: Treat cells expressing both Protein X and Protein Y with or without 10-ADA. Lyse cells in a gentle, non-denaturing buffer.
-
Immunoprecipitation: Perform IP for Protein X as described previously.
-
Elute: Elute the entire complex (Protein X and any bound partners) from the beads.
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and perform two separate Western blots:
-
One blot probed with an antibody against Protein X (the "bait").
-
A second blot probed with an antibody against Protein Y (the "prey").
-
-
Analyze: Compare the amount of Protein Y that co-precipitated with Protein X in the labeled vs. unlabeled conditions.
Trustworthiness Check:
-
Input Control: Before the IP, take a small fraction of the total cell lysate and run it on the same gel. Probing this "input" lane confirms that both Protein X and Protein Y are expressed equally in all conditions.
-
Reverse Co-IP: For ultimate confidence, perform the reverse experiment: IP for Protein Y and blot for Protein X.
Alternative and Complementary Approaches
While direct functional assays are the gold standard, other techniques can provide valuable, complementary data.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This powerful quantitative proteomic method can be used to compare global protein expression profiles between 10-ADA treated and untreated cells.[15][16][17] A significant change in the proteome could indicate a metabolic burden or stress response caused by the label.[18]
-
Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability upon ligand binding. One could compare the thermal stability profile of a target protein in its 10-ADA labeled versus unlabeled state. A significant shift could imply a conformational change induced by the label.
Conclusion: A Framework for Rigorous Validation
Metabolic labeling with 10-Azidodecanoic acid is a powerful tool for chemical biology and proteomics.[8][19] However, its utility is predicated on the assumption that the label does not perturb the biological system under investigation. By implementing a multi-tiered validation strategy—starting with global health assessments, moving to direct functional assays, and confirming key molecular interactions—researchers can confidently distinguish genuine biological discovery from experimental artifact. This commitment to rigorous, self-validating experimental design is the bedrock of scientific integrity and ensures the trustworthiness of your data.
References
-
Bae, J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate. Available at: [Link]
-
Bae, J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PMC - NIH. Available at: [Link]
-
Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. PMC - NIH. Available at: [Link]
-
Lee, H., et al. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. PMC - NIH. Available at: [Link]
-
Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. PMC - NIH. Available at: [Link]
-
Tong, W. G., & Ding, X. Z. (2004). Inhibition of arachidonic acid metabolism and its implication on cell proliferation and tumour-angiogenesis. PubMed. Available at: [Link]
-
Krijgsveld, J., et al. (2003). Quantitative Proteomics by Metabolic Labeling of Model Organisms. PMC - NIH. Available at: [Link]
-
Yap, M. C., et al. (2010). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Journal of Lipid Research. Available at: [Link]
-
Zhang, J., & Klemke, R. L. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC - NIH. Available at: [Link]
-
Everley, P. A., et al. (2007). Quantitative Cancer Proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) as a Tool for Prostate Cancer Research. ResearchGate. Available at: [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic Labeling of Glycans with Azido Sugars for Visualization and Glycoproteomics. ResearchGate. Available at: [Link]
-
Kenakin, T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]
-
Wang, H., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Available at: [Link]
-
Artwohl, M., et al. (2020). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. MDPI. Available at: [Link]
-
van der Wel, T., et al. (2020). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. ResearchGate. Available at: [Link]
-
He, C., & Li, N. (2015). Proteomic analysis of fatty-acylated proteins. PMC - NIH. Available at: [Link]
-
de Kort, T., et al. (2021). Metabolic labeling probes for interrogation of the host–pathogen interaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Brun, V., et al. (2007). Isotope-labeled Protein Standards: Toward Absolute Quantitative Proteomics. PubMed. Available at: [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. Available at: [Link]
-
De-Assis, L. A., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. ACS Publications. Available at: [Link]
-
Gauthier, D., et al. (2004). Metabolic Labeling of Proteins for Proteomics. ResearchGate. Available at: [Link]
-
Loizzo, M. R., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Liraglutide. Wikipedia. Available at: [Link]
-
Ouyang, Y., et al. (2024). Hepatic injury and metabolic perturbations in mice exposed to perfluorodecanoic acid revealed by metabolomics and lipidomics. PubMed. Available at: [Link]
-
Gauthier, D., et al. (2004). Metabolic labeling of proteins for proteomics. PubMed. Available at: [Link]
-
Wang, H., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Available at: [Link]
-
Hannoush, R. N., & Arenas-Ramirez, N. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC - NIH. Available at: [Link]
-
Carracedo, A., et al. (2013). Cancer Metabolism: Fatty Acid Oxidation in the Limelight. PubMed - NIH. Available at: [Link]
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- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer metabolism: fatty acid oxidation in the limelight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic injury and metabolic perturbations in mice exposed to perfluorodecanoic acid revealed by metabolomics and lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 18. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
comparing the efficiency of different click chemistry reagents with 10-Azidodecanoic acid
Executive Summary & Strategic Overview
10-Azidodecanoic acid (10-ADA) is a medium-chain fatty acid analog functionalized with a terminal azide group. It is primarily utilized as a metabolic probe to study protein fatty acylation (specifically N-myristoylation and S-palmitoylation pathways) and lipid trafficking.
The efficiency of detecting 10-ADA-labeled biomolecules hinges critically on the selection of the "click" chemistry partner. Unlike simple aqueous azides, 10-ADA introduces specific challenges regarding hydrophobicity , steric access in lipid bilayers, and background noise .
This guide compares the three dominant reagent classes for reacting with 10-ADA:
-
Cu(I)-Catalyzed Alkynes (CuAAC) with advanced ligands (THPTA, BTTAA).[1][2]
-
Strain-Promoted Dibenzocyclooctynes (DBCO/ADIBO) .
-
Strain-Promoted Bicyclononynes (BCN) .
Quick Selection Matrix
| Feature | CuAAC (BTTAA/THPTA) | SPAAC (DBCO) | SPAAC (BCN) |
| Reaction Rate ( | High ( | Moderate ( | Low-Mod ( |
| Sensitivity | Highest (Low steric bulk) | Moderate | Moderate |
| Background | Low (Washable) | High (Hydrophobic sticking) | Moderate |
| Live Cell Compatible? | No (Cu toxicity) | Yes | Yes |
| Best For: | Cell Lysates, Proteomics | Live Imaging, Surface Labeling | Sensitive Cells, Low Lipophilicity |
*Note: CuAAC rates depend heavily on catalyst concentration.
Mechanistic Comparison & Kinetics
The Aliphatic Azide Factor
10-Azidodecanoic acid presents an aliphatic azide . Electronic properties of the azide significantly influence reaction rates with strain-promoted alkynes.
-
DBCO Preference: DBCO exhibits a higher second-order rate constant (
) with aliphatic azides compared to aromatic azides. -
BCN Nuance: BCN is generally slower than DBCO toward aliphatic azides but maintains better solubility.
Copper-Catalyzed (CuAAC) Efficiency
The "classic" click reaction using Copper(I) is the gold standard for sensitivity in fixed cells or lysates. However, the efficiency is entirely ligand-dependent.
-
TBTA: Obsolete for biological samples. Poor solubility leads to precipitation and inconsistent labeling of fatty acids.
-
THPTA: Water-soluble.[1] Good efficiency, protects proteins from oxidation.[3]
-
BTTAA: The Superior Choice. BTTAA chelates Cu(I) more effectively than THPTA, allowing for faster kinetics at lower copper concentrations. This is critical for 10-ADA, as high copper levels can induce lipid peroxidation.
Strain-Promoted (SPAAC) Efficiency
SPAAC removes the copper catalyst, relying on ring strain.[4]
-
DBCO: The fastest commercially available cyclooctyne for 10-ADA. Its high lipophilicity can be a double-edged sword: it penetrates membranes well to react with lipid-tagged proteins but causes higher non-specific background binding to hydrophobic lipid domains.
-
BCN: Less reactive than DBCO toward 10-ADA but significantly more hydrophilic (endo-isomer). It is the preferred choice when DBCO background is too high.
Data Summary: Reaction Kinetics with Aliphatic Azides
| Reagent System | Kinetic Constant ( | Steric Hindrance | Solubility |
| Cu + BTTAA | Very Low | High (Water soluble) | |
| Cu + THPTA | Low | High (Water soluble) | |
| DBCO (SPAAC) | High (Bulky) | Low (Lipophilic) | |
| BCN (SPAAC) | Moderate | Moderate |
Experimental Protocols
Pre-Labeling: Solubilization of 10-Azidodecanoic Acid
Critical Step: Free fatty acids like 10-ADA are cytotoxic and insoluble in culture media. They must be conjugated to BSA (Bovine Serum Albumin) before addition to cells.
-
Dissolve: Prepare 100 mM stock of 10-ADA in DMSO.
-
Saponify: Mix stock 1:1 with mild alkali if necessary, or dilute directly into pre-warmed (37°C) media containing 10% fatty-acid-free BSA.
-
Conjugate: Incubate at 37°C for 30 mins to allow BSA-fatty acid complex formation.
-
Final Conc: Dilute to working concentration (typically 20–100 µM) in culture media.
Protocol A: High-Sensitivity CuAAC (Lysates/Fixed Cells)
Target: Maximal detection of acylated proteins. Reagents:
-
Alkyne Probe: Biotin-Alkyne or Fluorophore-Alkyne (10-50 µM).
-
CuSO4: 1 mM (Stock).
-
BTTAA Ligand: 5 mM (Stock).
-
Sodium Ascorbate: 100 mM (Freshly prepared).
Workflow:
-
Lysis: Lyse cells in buffer containing protease inhibitors (avoid EDTA if possible, or add excess Cu).
-
Premix Complex: Mix CuSO4 and BTTAA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL BTTAA) before adding to the sample. This forms the active catalytic complex.
-
Reaction Assembly: Add reagents to lysate in this order:
-
Lysate (
protein). -
Alkyne Probe (Final
). -
Cu-BTTAA Complex (Final
BTTAA / Cu). -
Sodium Ascorbate (Final
).
-
-
Incubation: 1 hour at Room Temperature (RT) with rotation.
-
Termination: Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.
Protocol B: Live Cell SPAAC Labeling
Target: Surface imaging or pulse-chase without fixation. Reagents:
-
DBCO-Fluorophore: (e.g., DBCO-Cy5).
Workflow:
-
Wash: Wash cells 3x with warm HBSS/PBS to remove free 10-ADA.
-
Label: Add DBCO-Fluorophore (5–20 µM) in complete media.
-
Note: Do not use serum-free media if possible, as serum helps buffer the lipophilic DBCO, reducing background.
-
-
Incubate: 30–60 minutes at 37°C.
-
Wash: Wash 3x with PBS containing 1% BSA (BSA acts as a scavenger for non-specifically bound lipophilic dye).
-
Image: Immediate fluorescence microscopy.
Visualizations
Diagram 1: Metabolic Labeling & Click Chemistry Pathway
This diagram illustrates the cellular uptake of 10-ADA, its incorporation into proteins, and the subsequent chemoselective ligation.
Caption: Workflow for metabolic incorporation of 10-ADA followed by divergent detection strategies (CuAAC vs SPAAC).
Diagram 2: Reagent Selection Decision Tree
A logic flow to assist researchers in selecting the optimal reagent based on their experimental constraints.
Caption: Decision matrix for selecting the optimal click reagent based on sample state and sensitivity requirements.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[5] Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. Link
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Link
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1] Angewandte Chemie. Link
-
Thermo Fisher Scientific. Click-iT® Metabolic Labeling Reagents for Proteins. User Guide. Link
Sources
Quantitative Proteomics of Protein Lipidation: The 10-Azidodecanoic Acid (10-AZ) Workflow
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Metabolic Labeling, Click Chemistry, Quantitative MS (SILAC/TMT)
Executive Summary: The "Dark Matter" of Proteomics
Protein lipidation—specifically N-myristoylation and S-palmitoylation —orchestrates critical cellular functions, from membrane trafficking to signal transduction.[1][2] However, these hydrophobic modifications are notoriously difficult to analyze using standard proteomics because they are often substoichiometric and lost during standard ionization.
10-Azidodecanoic acid (10-AZ) represents a shift from passive observation (radioactive labeling) to active interrogation (chemoproteomics). It is a "clickable" fatty acid analog that metabolically incorporates into the lipid biosynthetic pathway, effectively "tagging" lipidated proteins in live cells.
This guide details how to leverage 10-AZ for quantitative proteomics , specifically comparing its performance against traditional methods like Acyl-Biotin Exchange (ABE) and radioactive tracing. We focus on the integration of 10-AZ with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to achieve high-fidelity quantitation.
Mechanism of Action: The "Click" Advantage
The core innovation of 10-AZ is the azide (
The Chemical Workflow[4][5]
-
Metabolic Incorporation: Cells take up 10-AZ and convert it into 10-Azidodecanoyl-CoA .
-
Enzymatic Transfer: N-myristoyltransferases (NMTs) or Palmitoyl-acyltransferases (PATs/DHHCs) transfer the probe to target proteins.
-
Note: While 12-Azidododecanoic acid (12-ADA) is the direct isostere of myristate (C14), 10-AZ (C10) is often used to probe promiscuous NMT activity or specific decanoylation events, offering a distinct chain-length specificity profile.
-
-
Chemo-selective Ligation: Post-lysis, the azide-labeled proteins are reacted with a Biotin-Alkyne capture reagent.
-
Enrichment: Streptavidin beads isolate the lipidated sub-proteome from the complex background.
Figure 1: The metabolic labeling and chemoproteomic workflow for 10-AZ.
Comparative Analysis: 10-AZ vs. Alternatives
Selecting the right method is critical. 10-AZ is not a universal replacement but a specific tool for metabolic profiling.
Table 1: Performance Matrix
| Feature | 10-AZ (Metabolic Click) | Acyl-Biotin Exchange (ABE) | Radioactive ( |
| Primary Target | N-Myristoylation (Amide) & S-Acylation | S-Acylation (Thioester) ONLY | All Lipidation |
| Mechanism | Biosynthetic incorporation | Chemical exchange ( | Biosynthetic incorporation |
| Quantitation | High (via SILAC/TMT) | Semi-Quantitative (Western/Label-Free) | Low (Densitometry) |
| Identification | MS-Compatible (Direct ID) | MS-Compatible | Impossible (Film only) |
| Safety | High (Non-toxic/Non-rad) | High | Low (Radioactive) |
| Limitations | Requires efficient uptake; Chain length bias | Cannot detect N-myristoylation | No sequence ID |
Critical Distinction: The "Amide" Blind Spot
The most significant advantage of 10-AZ over ABE is the ability to detect N-myristoylation .
-
ABE relies on hydroxylamine to cleave thioester bonds (cysteine-palmitate). It cannot cleave the stable amide bond (glycine-myristate) formed during N-myristoylation.
-
10-AZ is incorporated into the amide linkage by NMT during translation, making it the only non-radioactive method to enrich and identify N-myristoylated proteins via MS.
Figure 2: Specificity logic.[4] ABE is blind to N-myristoylation; 10-AZ captures both.
Quantitative Protocol: SILAC + 10-AZ
This protocol integrates SILAC (Stable Isotope Labeling by Amino acids in Cell culture) with 10-AZ labeling. This allows for precise relative quantification of lipidation changes (e.g., Drug vs. Control) by eliminating variation during the enrichment steps.
Phase 1: Metabolic Labeling
-
SILAC Adaptation: Culture cells (e.g., HeLa, HEK293) in "Light" (Arg0/Lys0) and "Heavy" (Arg10/Lys8) media for >5 doublings to ensure >98% incorporation.
-
Drug Treatment: Treat "Heavy" cells with the drug of interest (e.g., NMT inhibitor) and "Light" cells with vehicle (DMSO).
-
Probe Addition: Add 10-Azidodecanoic acid (dissolved in DMSO) to both conditions.
-
Concentration: 50–100 µM.
-
Duration: 4–8 hours (N-myristoylation is co-translational; shorter pulses favor new synthesis).
-
Control: Include a "No-Probe" control to identify non-specific binders.
-
Phase 2: Lysis & Click Chemistry
-
Harvest & Mix: Lyse cells in lysis buffer (1% SDS, 50 mM HEPES pH 7.5, protease inhibitors). Mix Light and Heavy lysates 1:1 based on protein mass.
-
Why Mix Here? Mixing early eliminates variability in the click reaction and streptavidin pulldown.
-
-
Click Reaction Cocktail: Add the following to the mixed lysate:
-
Biotin-Alkyne (Capture): 100 µM
-
CuSO4: 1 mM
-
TBTA (Ligand): 100 µM (Stabilizes Cu(I))
-
Sodium Ascorbate (Reductant): 2 mM (Freshly prepared)
-
-
Incubation: Rotate for 1 hour at Room Temperature.
-
Precipitation: Precipitate proteins with cold Acetone/Methanol to remove excess reagents. Resuspend in 8M Urea.
Phase 3: Enrichment & MS
-
Streptavidin Pulldown: Incubate resuspended proteins with NeutrAvidin agarose beads (2 hours).
-
Stringent Washing: Wash beads with 1% SDS (removes non-covalent binders) and 4M Urea.
-
On-Bead Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight directly on the beads.
-
MS Analysis: Analyze peptides via LC-MS/MS (e.g., Orbitrap).
-
Quantification: Compare the Heavy/Light ratio of identified peptides. A ratio < 1.0 indicates the drug inhibited lipidation.
-
Data Interpretation & Troubleshooting
Interpreting Ratios
-
H/L Ratio ≈ 1.0: The protein is lipidated, but the treatment had no effect.
-
H/L Ratio < 0.5: Significant inhibition of lipidation (or protein synthesis) in the treated (Heavy) sample.
-
H/L Ratio > 2.0: Increased lipidation or upregulation.
Validation Check: The "Chain Length" Bias
Issue: 10-AZ is a C10 analog. Native myristate is C14.[1] Some NMTs (NMT1 vs NMT2) may process C10 differently. Solution: If precise N-myristoylation validation is required, cross-validate hits using 12-Azidododecanoic acid (12-ADA) , which is structurally closer to myristate. However, 10-AZ remains a robust probe for global profiling and discovery.
References
-
Comparison of Click Chemistry vs ABE
- Rapid and selective detection of fatty acylated proteins using ω-alkynyl-f
-
Source:
-
N-Myristoylation Specificity & Assays
- A new, robust, and nonradioactive approach for exploring N-myristoyl
-
Source:
-
Quantitative Proteomics (SILAC Principles)
- Quantitative proteomics using SILAC: Principles, applic
-
Source:
-
Chemical Probes for Lipidation
- 10-Azidodecanoic acid Structure & Properties.
-
Source: [5]
Sources
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]
- 5. 10-Azidodecanoic acid | C10H19N3O2 | CID 85714144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 10-Azidodecanoic Acid
This document provides essential safety and logistical information for the proper handling and disposal of 10-Azidodecanoic acid. It is intended for researchers, scientists, and drug development professionals who utilize this reagent. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and promote a culture of safety within the laboratory.
Hazard Assessment & Stability Analysis
10-Azidodecanoic acid (C₁₀H₁₉N₃O₂) is an aliphatic organic azide commonly used in bioconjugation and click chemistry applications.[1][2] While instrumental in modern research, the azide functional group is energetically unstable and requires careful management. All organic and inorganic azides can be sensitive to heat and shock, with the potential to decompose explosively.[1]
Causality of Stability: The stability of an organic azide is directly related to the ratio of carbon and oxygen atoms to nitrogen atoms within the molecule. A higher ratio of carbon and oxygen provides a "ballast" that dilutes the explosive potential of the azide group. A widely accepted guideline for assessing stability is the ratio (NCarbon + NOxygen) / NNitrogen.[1][3]
-
For 10-Azidodecanoic Acid:
-
Number of Carbon atoms (NCarbon) = 10
-
Number of Oxygen atoms (NOxygen) = 2
-
Number of Nitrogen atoms (NNitrogen) = 3
-
Ratio = (10 + 2) / 3 = 4
-
A ratio of ≥ 3 indicates that the compound is generally stable enough to be isolated and handled with standard laboratory precautions.[1][3] While 10-Azidodecanoic acid meets this criterion, it does not eliminate the inherent hazards of the azide functional group. It must be treated as a potentially explosive material at all times.
Summary of Hazards:
| Hazard Type | Description | Primary Mitigation |
| Explosive Potential | Can decompose violently when subjected to heat, shock, friction, or light.[1][4] | Handle with non-metal tools, avoid heating, store properly, and work behind a blast shield. |
| Chemical Reactivity | Forms highly explosive heavy metal azides with metals like copper, lead, silver, and mercury.[5] Reacts with strong acids to form hydrazoic acid, which is highly toxic and explosive.[3][4][6] | Use non-metallic containers and tools. Strictly segregate from acidic waste and heavy metal salts. |
| Health Hazards | Causes skin and serious eye irritation.[7][8][9][10] While specific toxicological data is limited, many azides are highly toxic if inhaled, ingested, or absorbed through the skin.[1][11] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles. Handle exclusively in a chemical fume hood. |
Immediate Safety & Handling Precautions
Adherence to strict safety protocols is non-negotiable when working with any azide-containing compound. These measures are designed to protect personnel and prevent accidental energy release.
Engineering Controls:
-
Chemical Fume Hood: All manipulations involving 10-Azidodecanoic acid, including weighing, reaction setup, and deactivation procedures, must be performed inside a certified chemical fume hood.[3][11][12]
-
Blast Shield: A polycarbonate blast shield should be placed between the user and the apparatus during all operations.[1][3]
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[3] | Protects against splashes and potential explosive fragmentation. |
| Hand Protection | Nitrile gloves are standard. For higher concentrations or prolonged handling, consider double-gloving or using Silver Shield® gloves as an underlayer.[11] | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and provides a barrier in case of fire. |
Incompatible Materials: It is critical to prevent 10-Azidodecanoic acid and its waste from contacting the following materials:
| Incompatible Class | Examples | Result of Contact |
| Heavy Metals & Salts | Copper, lead, mercury, silver, zinc, brass fittings.[3][5] | Formation of extremely shock-sensitive and explosive heavy metal azides. |
| Strong Acids | Hydrochloric acid, sulfuric acid, nitric acid.[3] | Generation of highly toxic, volatile, and explosive hydrazoic acid (HN₃).[4][6] |
| Halogenated Solvents | Dichloromethane, chloroform.[4][5] | Can form dangerously explosive di- and tri-azidomethane. |
| Strong Oxidizing Agents | Bromine, nitric acid.[3] | Can lead to a violent, explosive reaction. |
Disposal Workflow: A Decision-Based Approach
The cardinal rule for azide disposal is: Never dispose of an active azide compound directly as waste. It must first be chemically converted to a benign substance. Sink disposal of even dilute azide solutions is strictly forbidden, as this can lead to the accumulation of explosive metal azides in the plumbing over time.[11][13]
The following workflow provides a logical path for the safe disposal of 10-Azidodecanoic acid.
Caption: Decision workflow for the safe disposal of 10-Azidodecanoic acid.
Protocol for Chemical Deactivation (Staudinger Reduction)
The most reliable method for neutralizing an organic azide is to reduce it to the corresponding stable amine.[4][5] The Staudinger reaction, which uses triphenylphosphine (PPh₃), is a controlled and effective method for this transformation.
Materials:
-
10-Azidodecanoic acid waste solution (in a suitable solvent like THF or Ethanol).
-
Triphenylphosphine (PPh₃), solid.
-
Water (H₂O).
-
Thin Layer Chromatography (TLC) supplies (plate, chamber, appropriate eluent).
-
Designated hazardous waste container (non-metallic).
Procedure:
-
Setup: Conduct the entire procedure in a chemical fume hood behind a blast shield. Ensure the reaction vessel is large enough to accommodate all reagents and allow for stirring.
-
Stoichiometry: For every 1 mole of residual 10-Azidodecanoic acid estimated to be in the waste, add 1.1 to 1.2 moles of triphenylphosphine. Adding a slight excess ensures the complete destruction of the azide.
-
Reaction: Slowly add the solid triphenylphosphine in portions to the stirring azide solution at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas (N₂). Ensure the vessel is not sealed to allow this gas to vent safely into the fume hood.
-
Hydrolysis: After the addition is complete and gas evolution has subsided, continue stirring for at least 2 hours. Then, add an excess of water to the reaction mixture and stir vigorously for another hour. This step hydrolyzes the intermediate aza-ylide to produce the final amine and triphenylphosphine oxide.
-
Verification (Self-Validating System): Before proceeding, you must verify that all the azide has been destroyed.
-
TLC Analysis: Spot the original azide solution and the final reaction mixture on a TLC plate. The spot corresponding to the starting azide should be completely absent in the final mixture lane.
-
IR Spectroscopy (Optional but Recommended): The characteristic strong azide stretch (around 2100 cm⁻¹) should be absent in the IR spectrum of the final product.
-
-
Completion: If the verification check shows remaining azide, add more triphenylphosphine and continue stirring until destruction is complete.
Waste Collection & Labeling
Once deactivation is confirmed, the resulting solution can be managed as chemical waste.
-
Collection: Carefully transfer the neutralized reaction mixture into a designated hazardous waste container. The container must be made of a non-metallic material, such as HDPE (high-density polyethylene).
-
Segregation: This "Deactivated Azide Waste" stream must not be mixed with other waste streams, especially acidic waste.[4]
-
Labeling: Affix a hazardous waste label to the container.[12] Clearly and accurately list all chemical constituents, including:
-
10-Aminodecanoic acid (the product)
-
Triphenylphosphine oxide (the byproduct)
-
The solvent used
-
Any residual triphenylphosphine
-
Explicitly state: "Contains Deactivated Azide Waste "
-
-
Final Disposal: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) department for final disposal.[7]
Emergency Procedures
Spills:
-
Evacuate the immediate area and alert personnel.
-
If the spill is large, contact your institution's EH&S emergency line immediately.
-
For small spills of solid material, do not sweep dry. Gently cover with a damp, inert material (like vermiculite or sand) to prevent dust formation.[11]
-
Using non-sparking, non-metallic tools, carefully scoop the mixture into a designated, labeled container for azide waste.[12]
-
Wipe the area with a cloth dampened with soapy water, then decontaminate the surface thoroughly.[11]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7][11]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
References
-
Lab Alley. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
University of Victoria. (2022). Azides Safe Work Procedure. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
University of New Mexico, Department of Chemistry. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Disposal of Dilute (0.01%) Sodium Azide Solution. Retrieved from [Link]
-
University of Pittsburgh, Environmental Health and Safety. (2013). Safe Handling of Azides. Retrieved from [Link]
-
Stanford University Environmental Health and Safety (via University of Colorado Boulder). (n.d.). Azide Compounds Guidance. Retrieved from [Link]
-
Le-Huy, H., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. The Journal of Organic Chemistry, 87(17), 11893–11897. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85714144, 10-Azidodecanoic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Azide. Retrieved from [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. 10-Azidodecanoic acid | C10H19N3O2 | CID 85714144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. media.laballey.com [media.laballey.com]
- 8. 10-Azido-decanoic acid | 186788-32-9 [amp.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 10-Azido-decanoic acid 95% | CAS: 186788-32-9 | AChemBlock [achemblock.com]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. uvic.ca [uvic.ca]
- 13. nj.gov [nj.gov]
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